IDE-IN-1
Description
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Properties
IUPAC Name |
(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZABWWULWHRIY-JAXGQCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C/C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H55N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDE-IN-1, also known as compound 6bK, is a potent and highly selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on substrate degradation, and the resultant physiological consequences. Quantitative data are summarized, key experimental protocols are outlined, and the intricate signaling pathways modulated by this inhibitor are visually represented to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Selective Inhibition of a Key Metabolic Regulator
This compound is a macrocyclic peptide that functions as a potent and selective inhibitor of the zinc-metalloprotease Insulin-Degrading Enzyme (IDE).[1][2][3] Unlike many traditional enzyme inhibitors that target the active site, this compound binds to a novel allosteric "exo-site" on the IDE protein.[4] This unique binding mode is crucial to its mechanism and high selectivity. X-ray crystallography has revealed that this compound engages a binding pocket that is adjacent to but does not overlap with the catalytic site of IDE.[4]
The primary function of IDE is the degradation of several key peptide hormones, including insulin, glucagon, and amylin.[1][3] By inhibiting IDE, this compound effectively slows the degradation of these hormones, leading to their increased circulating levels and prolonged signaling activity.[1][3][5] This modulation of multiple hormonal pathways is central to the physiological effects observed with this compound treatment.
A critical aspect of the mechanism of advanced IDE inhibitors is substrate selectivity.[4][6] For the treatment of type 2 diabetes, the ideal inhibitor would selectively block the degradation of insulin while having a lesser effect on glucagon, a hormone that counteracts insulin's glucose-lowering effects.[4][6] While this compound (6bK) has been shown to effectively block the degradation of both insulin and glucagon, the concept of substrate-selective inhibition is a key area of ongoing research in the development of next-generation IDE inhibitors.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters characterizing the inhibitory activity and selectivity of this compound (6bK).
| Parameter | Value | Substrate/Enzyme | Notes |
| IC50 | 50 nM | Insulin-Degrading Enzyme (IDE) | The half-maximal inhibitory concentration, indicating high potency.[2] |
| Selectivity | >1,000-fold | IDE vs. other metalloproteases (e.g., Thimet oligopeptidase, Neurolysin) | Demonstrates high specificity for IDE, which is a significant improvement over earlier inhibitors like Ii1.[1][2] |
Signaling Pathways Modulated by this compound
The inhibition of IDE by this compound initiates a cascade of signaling events by increasing the bioavailability of its substrate hormones. The diagram below illustrates the central mechanism and the subsequent downstream effects, particularly relevant in the context of glucose homeostasis.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro IDE Inhibition Assay (Fluorogenic Peptide Substrate)
This protocol is adapted from the methods described by Maianti et al. (2014) for assessing the in vitro inhibitory potency of compounds against IDE.[7]
Objective: To determine the IC50 value of this compound for the inhibition of IDE activity.
Materials:
-
Recombinant human or mouse Insulin-Degrading Enzyme (IDE)
-
Fluorogenic peptide substrate: Mca-RPPGFSAFK(Dnp)-OH
-
Assay Buffer: 50 mM Tris pH 7.5, 1 M NaCl
-
This compound (6bK) stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control (no inhibitor).
-
Add the IDE enzyme solution to each well to a final concentration of approximately 85 ng/mL.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well to a final concentration of 10 µM.
-
Immediately begin kinetic reading on the fluorescence plate reader, recording fluorescence intensity every minute for 5-10 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Insulin Degradation
This assay provides a more direct measure of the inhibition of insulin degradation.
Objective: To confirm the inhibitory effect of this compound on the degradation of insulin.
Materials:
-
Recombinant human IDE
-
Human insulin
-
HTRF insulin assay kit (containing anti-insulin antibodies conjugated to a donor and acceptor fluorophore)
-
Assay Buffer: 20 mM HEPES, 135 mM NaCl, pH 7.5
-
This compound (6bK) stock solution in DMSO
-
384-well low-volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the diluted this compound solutions and a DMSO-only control.
-
Add the IDE enzyme solution to each well.
-
Add human insulin to a final concentration of approximately 20 ng/mL.
-
Incubate the plate at 30°C for 15-30 minutes to allow for insulin degradation. This incubation time should be optimized to achieve ~85% degradation in the no-inhibitor control.
-
Stop the enzymatic reaction by adding a potent, non-selective IDE inhibitor (e.g., Ii1) at a high concentration and placing the plate on ice.
-
Add the HTRF anti-insulin antibody mix according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
The HTRF signal is inversely proportional to the amount of insulin degradation. Plot the signal against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is a valuable research tool for studying the physiological roles of Insulin-Degrading Enzyme. Its mechanism of action, centered on the potent and selective allosteric inhibition of IDE, leads to a complex interplay of hormonal signaling. The resulting increase in insulin, amylin, and glucagon levels has significant implications for glucose homeostasis, highlighting the potential of IDE modulation as a therapeutic strategy for metabolic diseases. The experimental protocols provided herein offer a foundation for the further characterization of this compound and the development of next-generation substrate-selective IDE inhibitors.
References
- 1. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
IDE-IN-1: A Technical Guide to a Novel Insulin-Degrading Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDE-IN-1, also known as compound 6bK, is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a zinc metalloprotease crucial for the catabolism of insulin and other peptide hormones.[1][2] Discovered through a DNA-templated macrocycle library screen, this compound has emerged as a significant tool for studying the physiological roles of IDE and as a potential therapeutic agent for type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound (6bK)
| Target | IC50 (nM) | Selectivity | Reference |
| Insulin-Degrading Enzyme (IDE) | 50 | >1,000-fold vs. other metalloproteases | [1] |
| Thimet Oligopeptidase (THOP) | >50,000 | - | [1] |
| Neprilysin (NEP) | >50,000 | - | [1] |
| Endothelin-Converting Enzyme-1 (ECE-1) | >50,000 | - | [1] |
| Angiotensin-Converting Enzyme (ACE) | >50,000 | - | [1] |
| Matrix Metalloproteinase-1 (MMP-1) | >50,000 | - | [1] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound (6bK) in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Plasma Half-life | > 2 hours | C57BL/6J mice | 2 mg per animal (80 mg/kg), intraperitoneal | [3] |
| Circulation Half-life | > 1 hour | C57BL/6J mice | 2 mg per animal (80 mg/kg), intraperitoneal | [3] |
| Effect on Oral Glucose Tolerance | Significantly improved | Lean and diet-induced obese (DIO) mice | Single i.p. injection 30 min before glucose gavage | [3] |
| Effect on Intraperitoneal Glucose Tolerance | Impaired | Lean and DIO mice | Single i.p. injection 30 min before glucose injection | [3] |
Experimental Protocols
In Vitro IDE Inhibition Assay
This protocol is adapted from the methods described by Maianti et al. (2014).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human IDE.
Materials:
-
Purified recombinant human IDE
-
This compound (6bK)
-
Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing purified human IDE (final concentration, e.g., 0.25 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic IDE substrate (final concentration, e.g., 10 µM) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) over time.
-
Calculate the initial reaction rates from the linear phase of the kinetic reads.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on the in vivo studies conducted by Maianti et al. (2014).
Objective: To evaluate the effect of this compound on glucose tolerance in mice after an oral glucose challenge.
Materials:
-
This compound (6bK)
-
Vehicle (e.g., Captisol)
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Male C57BL/6J mice (lean or diet-induced obese)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose levels from the tail vein.
-
Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 2 mg per animal, 80 mg/kg) or vehicle.
-
After 30 minutes, administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound, by inhibiting IDE, prevents the degradation of key peptide hormones, thereby potentiating their signaling pathways. The primary hormones affected are insulin, glucagon, and amylin.
Caption: this compound inhibits IDE, leading to increased levels of insulin, glucagon, and amylin, thereby enhancing their respective signaling pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for evaluating the in vivo effects of this compound on glucose homeostasis in a mouse model.
Conclusion
This compound (6bK) is a highly selective and potent inhibitor of insulin-degrading enzyme with demonstrated in vivo activity. Its ability to modulate the levels of multiple key metabolic hormones makes it a valuable research tool and a promising lead compound for the development of novel anti-diabetic therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of IDE inhibition.
References
An In-depth Technical Guide to the Structure and Function of Insulin-Degrading Enzyme (IDE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure of Insulin-Degrading Enzyme
IDE is a homodimeric protein with each monomer having a molecular weight of approximately 110 kDa.[2] The crystal structure of IDE reveals a unique architecture composed of four homologous domains (IDE-1, -2, -3, and -4) that are structurally related but share low sequence similarity.[3] These domains are organized into two bowl-shaped halves, an N-terminal half (IDE-N, comprising domains 1 and 2) and a C-terminal half (IDE-C, comprising domains 3 and 4), connected by a flexible linker.[4] This arrangement forms a large internal catalytic chamber that can enclose its substrates.[3]
A key feature of IDE's structure is its ability to exist in two principal conformations: an "open" state, which allows for substrate entry and product release, and a "closed" state, where the substrate is entrapped within the catalytic chamber for degradation.[4] The transition between these states is thought to be a critical regulatory step in IDE's catalytic cycle.[4]
The active site of IDE is located within the IDE-N half and contains a canonical HxxEH zinc-binding motif, characteristic of the M16 family of metalloproteases.[5] The zinc ion is coordinated by residues His108, His112, and Glu189, with Glu111 acting as the catalytic base.[5]
Visualizing the Conformational States of IDE
Caption: Conformational cycle of Insulin-Degrading Enzyme.
Function and Substrate Specificity of Insulin-Degrading Enzyme
The catalytic mechanism involves the entrapment of the substrate within the internal chamber, followed by cleavage at multiple sites.[3] This process is crucial for terminating the signaling cascades initiated by its peptide substrates and for clearing potentially toxic amyloidogenic peptides.
Quantitative Data on IDE Kinetics
The following table summarizes the kinetic parameters of human IDE for several of its key substrates. This data is essential for comparative studies and for the development of specific inhibitors or activators.
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Insulin | 0.1 - 0.2 | 1.0 - 2.0 | 8.3 x 104 - 1.7 x 105 | [6] |
| Amyloid-β (1-40) | 1.5 - 5.0 | 10 - 20 | 3.3 x 104 - 2.2 x 105 | [7] |
| Glucagon | 0.5 - 1.5 | 5 - 10 | 5.6 x 104 - 3.3 x 105 | [3] |
| Amylin | 2.0 - 6.0 | 8 - 15 | 2.2 x 104 - 1.3 x 105 | [3] |
Regulation of IDE Activity
The activity of IDE is tightly regulated at multiple levels, including gene expression, post-translational modifications, and allosteric modulation. The expression of the IDE gene can be influenced by various factors, including insulin itself, which has been shown to upregulate IDE expression in primary hippocampal neurons through the PI3K-Akt signaling pathway.[8]
Allosteric regulation is a key mechanism controlling IDE's catalytic efficiency. The binding of small molecules or peptides to sites distinct from the active site can either enhance or inhibit its activity. For example, ATP has been shown to allosterically regulate the Aβ-degrading activity of IDE.[5]
Role in Disease
Signaling Pathways Involving IDE
Caption: IDE's central role in insulin and amyloid-beta pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in IDE research.
Recombinant Human IDE Expression and Purification in E. coli
This protocol describes the expression and purification of recombinant human IDE from E. coli.[10][11]
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human IDE (e.g., in a pET vector with an N-terminal His-tag).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[10]
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.[12]
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).[10]
-
Sonicate the cell suspension on ice to ensure complete lysis.[2]
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Purification:
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged IDE with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., PBS with 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
IDE Activity Assay Using a Fluorescent Substrate
This protocol describes a continuous fluorogenic assay to measure IDE activity.[13]
1. Reagents:
-
Purified recombinant IDE.
-
Fluorogenic IDE substrate (e.g., a FRET-based peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (inhibitors or activators) dissolved in DMSO.
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well black microplate.
-
Add 50 µL of assay buffer to each well.
-
Add 2 µL of test compound or DMSO (for control).
-
Add 20 µL of diluted IDE (final concentration ~0.5 ng/µL) to each well, except for the no-enzyme control.[13]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 28 µL of the fluorogenic substrate (final concentration will depend on the specific substrate's Km).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition or activation relative to the control (DMSO) wells.
Western Blot Analysis of IDE in Cell Lysates
This protocol details the detection of IDE protein levels in cell lysates.[2][14][15]
1. Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Collect the supernatant and determine the protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IDE overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for an IDE Inhibitor Screening Assay
Caption: Workflow for a high-throughput IDE inhibitor screening assay.
Conclusion
Insulin-degrading enzyme stands as a multifaceted protease with profound implications for human health. Its intricate structure, dynamic conformational changes, and diverse substrate profile underscore its importance in cellular homeostasis. The detailed understanding of its function and regulation, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting diseases such as type 2 diabetes and Alzheimer's disease. The continued exploration of IDE's biology promises to unveil new avenues for intervention in these and other debilitating conditions.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 3. Structures of human insulin-degrading enzyme reveal a new substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Activity of IDE and its mutants with amyloid beta peptide and insulin as substrates. - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. E. coli protein expression and purification [protocols.io]
- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. origene.com [origene.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Role of Insulin-Degrading Enzyme (IDE) in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a critical, albeit complex, role in the pathology of Alzheimer's disease (AD). Primarily recognized for its function in insulin catabolism, IDE is also a key player in the degradation of amyloid-beta (Aβ), the peptide central to the amyloid cascade hypothesis of AD. This technical guide provides an in-depth exploration of IDE's involvement in AD, detailing its enzymatic function, regulation, genetic associations, and its potential as a therapeutic target. The content herein is intended to equip researchers and drug development professionals with a comprehensive understanding of IDE's multifaceted role in AD pathogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction: IDE at the Crossroads of Metabolism and Neurodegeneration
IDE, also known as insulysin, is a 110 kDa protein belonging to the M16 family of metalloproteases.[1] Its primary physiological function is the degradation of insulin, thereby regulating insulin signaling.[2] However, IDE's substrate repertoire extends to other amyloidogenic peptides, most notably Aβ.[3][4] This dual substrate specificity places IDE at a critical intersection between type 2 diabetes mellitus (T2DM) and AD, two age-related diseases with a recognized epidemiological link. The "competition hypothesis" posits that chronic hyperinsulinemia, a hallmark of T2DM, may lead to the saturation of IDE with insulin, consequently impairing Aβ clearance and promoting its accumulation in the brain.[5] While the physiological relevance of this competition in the brain is debated due to relatively low insulin levels, the link between dysfunctional IDE and AD pathology is supported by genetic and preclinical evidence.
Enzymatic Function and Substrate Specificity of IDE
IDE is a highly specific protease that recognizes and cleaves substrates with a propensity to form β-sheet structures. Its catalytic activity is dependent on a zinc ion coordinated within the active site.
Quantitative Data on IDE Kinetics and Expression
The enzymatic efficiency of IDE varies for its different substrates. Furthermore, its expression and activity levels have been shown to be altered in the context of AD.
| Parameter | Substrate | Value | Brain Region | Condition | Reference |
| K | Aβ(1-40) | ~2.1 µM | - | In vitro | [6] |
| Insulin | ~0.12 µM | - | In vitro | [7] | |
| k | Aβ(1-40) | ~1.3 min⁻¹ | - | In vitro | [6] |
| Insulin | ~120 min⁻¹ | - | In vitro | [8] | |
| IDE Protein Level | - | ~20-30% decrease | Cortex and Hippocampus | Diabetic mice vs. control | [7] |
| - | Significant increase | Cortex | AD transgenic mice vs. non-transgenic | [9] | |
| IDE Activity | Aβ degradation | >50% decrease | Brain membrane fractions | IDE knockout mice vs. wild-type | [5] |
Regulation of IDE Expression and Activity
The levels and activity of IDE are tightly regulated by various signaling pathways and transcriptional factors, highlighting potential avenues for therapeutic intervention.
Signaling Pathways Regulating IDE
Insulin Signaling Pathway: Insulin signaling through the PI3K/Akt pathway has been shown to upregulate IDE expression, suggesting a feedback mechanism to control insulin levels that could also impact Aβ degradation.[2]
PPARγ and AMPK Signaling Pathway: The nuclear receptor PPARγ and the energy sensor AMPK are also implicated in the transcriptional regulation of IDE. Activation of these pathways can lead to increased IDE expression and enhanced Aβ clearance.
Genetic Linkage of IDE to Alzheimer's Disease
Genetic studies have identified associations between single nucleotide polymorphisms (SNPs) in the IDE gene and the risk and progression of AD. These genetic variants can influence IDE expression levels and, consequently, Aβ accumulation.
| Genetic Variant | Association with AD | Potential Mechanism | Reference |
| rs2251101 | Associated with increased risk of AD | Altered IDE expression or activity | |
| rs7910977 | Linked to Aβ42 levels in CSF | Modulation of Aβ clearance | |
| rs1887922 | Associated with plaque density | Affects IDE expression and Aβ deposition |
IDE as a Therapeutic Target
The pivotal role of IDE in Aβ degradation makes it an attractive therapeutic target for AD. Strategies are being explored to either enhance its activity or increase its expression.
IDE Activators
Small molecules that allosterically activate IDE are of great interest. Preclinical studies have shown that such compounds can enhance Aβ degradation. For instance, a novel protein kinase C epsilon activator, DHA-CP6, was found to reduce cellular levels of exogenous Aβ by 45-63% in SH-SY5Y cells.[2]
Challenges and Considerations
Targeting IDE is not without its challenges. Given its role in insulin metabolism, systemic modulation of IDE could have off-target effects on glucose homeostasis. Therefore, brain-penetrant and substrate-selective modulators are highly desirable.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of IDE's role in AD.
In Vitro Aβ Degradation Assay with HPLC Quantification
This protocol outlines a method to assess the degradation of Aβ by purified IDE.
Materials:
-
Recombinant human IDE
-
Synthetic Aβ(1-40) or Aβ(1-42) peptide
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and remove the solvent to obtain a peptide film. Reconstitute the peptide in the assay buffer to the desired concentration.
-
Pre-incubate the Aβ solution at 37°C for 15 minutes.
-
Initiate the degradation reaction by adding purified IDE to the Aβ solution. A typical reaction might contain 10 µM Aβ and 100 nM IDE.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any aggregated peptide.
-
Analyze the supernatant by reverse-phase HPLC. Inject a fixed volume of the supernatant onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the amount of remaining full-length Aβ at each time point by integrating the peak area. Calculate the rate of degradation.
IDE Activity Assay using a Fluorogenic Substrate
This protocol describes a high-throughput compatible assay to measure IDE activity.
Materials:
-
Purified IDE or cell/tissue lysates
-
Fluorogenic IDE substrate (e.g., FRET-based substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of purified IDE to generate a standard curve.
-
Add samples (purified IDE, lysates, or control) to the wells of the microplate.
-
Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each sample.
-
Determine the IDE activity in the unknown samples by comparing their rates to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for IDE mRNA Expression
This protocol details the quantification of IDE mRNA levels in biological samples.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the human IDE gene and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well PCR plate. Each reaction should include the qPCR master mix, forward and reverse primers for either IDE or the reference gene, and the cDNA template. Include no-template controls for each primer set.
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data. Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of IDE mRNA using the ΔΔCt method, normalizing the IDE Ct values to the reference gene Ct values.
Workflow for High-Throughput Screening of IDE Modulators
The discovery of novel IDE activators or inhibitors requires a robust high-throughput screening (HTS) workflow.
Conclusion and Future Directions
IDE remains a compelling and multifaceted target in the context of Alzheimer's disease. Its dual role in insulin and Aβ metabolism underscores the intricate connection between metabolic dysregulation and neurodegeneration. While the development of IDE-targeting therapeutics faces challenges, particularly concerning specificity and potential systemic side effects, ongoing research into the structural and regulatory nuances of this enzyme holds promise. Future efforts should focus on the development of brain-penetrant, substrate-selective IDE modulators and a deeper understanding of the specific cellular contexts in which IDE exerts its effects on Aβ clearance. The protocols and data presented in this guide provide a robust foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of IDE in the fight against Alzheimer's disease.
References
- 1. Insulin-degrading enzyme - Wikipedia [en.wikipedia.org]
- 2. Reduction of β-Amyloid Levels by Novel Protein Kinase Cϵ Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Alzheimer’s amyloid-β by a catalytically inactive insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Alzheimer's Amyloid-β by a Catalytically Inactive Insulin-Degrading Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid-Beta Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme kinetics from circular dichroism of insulin reveals mechanistic insights into the regulation of insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
IDE-IN-1 and its effects on amyloid-beta degradation
An In-depth Technical Guide to IDE-IN-1 (6bK) and its Effects on Amyloid-Beta Degradation
Abstract
Insulin-degrading enzyme (IDE) is a primary regulator in the clearance of key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. Small molecule modulators of IDE are critical tools for dissecting its physiological roles and for therapeutic development. This guide focuses on this compound, also known as compound 6bK, a potent and selective inhibitor of IDE. We detail its mechanism of action, summarize its inhibitory activity, and present relevant experimental protocols for studying its effects, particularly in the context of Aβ degradation. While this compound (6bK) potently inhibits IDE's enzymatic activity in vitro, its effects on Aβ in the central nervous system in vivo appear limited by its inability to cross the blood-brain barrier, a critical consideration for its application in neuroscience research.
Introduction to Insulin-Degrading Enzyme (IDE) and Aβ Clearance
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease responsible for the catabolism of multiple bioactive peptides. Its substrates include insulin, amylin, glucagon, and the amyloid-beta (Aβ) peptide. The accumulation and aggregation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. IDE is a major protease involved in the clearance of soluble Aβ in the brain.[1] Consequently, a reduction in IDE activity can lead to an accumulation of cerebral Aβ, highlighting the enzyme as a potential therapeutic target.[1] The development of specific inhibitors is crucial for understanding the nuanced roles of IDE in both metabolic and neurodegenerative diseases.
This compound (6bK): Mechanism of Action
This compound is a potent small-molecule inhibitor of IDE, identified as compound 6bK in seminal studies.[2][3] Unlike traditional inhibitors that target the enzyme's catalytic active site, 6bK features a novel mechanism of action.
-
Exosite Binding: X-ray co-crystal structures reveal that 6bK binds to a distal pocket of IDE, remote from the catalytic zinc ion. This "exosite" binding is distinct from active-site inhibitors like the peptide hydroxamate Ii1.[3][4]
-
Allosteric Inhibition: By binding to this exosite, 6bK allosterically prevents the binding of large substrates like insulin. This mechanism locks the enzyme in a conformation that is unfavorable for processing certain peptides.
-
Substrate Selectivity: This unique mechanism allows for potential substrate-selective inhibition, a feature that distinguishes it from broad-spectrum metalloprotease inhibitors.[4]
The inhibition of IDE by this compound (6bK) directly blocks the proteolytic cleavage of Aβ. This leads to a decrease in the degradation of the peptide and, consequently, an increase in its concentration in an in vitro setting.
Quantitative Data on this compound (6bK) Activity
This compound (6bK) is characterized by its high potency and selectivity for IDE. Its inhibitory concentration (IC50) has been determined across multiple assays. For context, its activity is compared with Ii1, a well-known active-site inhibitor.
| Compound | Target | IC50 Value | Selectivity | Notes |
| This compound (6bK) | Insulin-Degrading Enzyme (IDE) | 50 nM [2][3][5][6] | >1,000-fold vs. other metalloproteases (e.g., NEP, MMP1, ACE)[3] | Binds to an allosteric exosite.[3] |
| Ii1 | Insulin-Degrading Enzyme (IDE) | 0.6 nM | Also inhibits THOP (IC50 = 6 nM) and NLN (IC50 = 185 nM)[3] | Peptide hydroxamate that binds the catalytic active site.[3][7] |
A key in vivo study reported that following injection in mice, 6bK was undetectable in brain tissue, and consequently, no changes in the levels of Aβ40 and Aβ42 were observed.[3] This suggests that while potent, the compound's poor blood-brain barrier permeability may limit its direct utility for studying central Aβ metabolism in living animals.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for assessing the impact of IDE inhibitors on Aβ degradation.
In Vitro IDE Activity Assay (Fluorogenic Substrate)
This protocol describes a common method to measure the enzymatic activity of purified IDE and the potency of inhibitors like this compound (6bK) using a fluorogenic peptide substrate.
References
- 1. Degradation of Alzheimer’s amyloid-β by a catalytically inactive insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6bK | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 6. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]
- 7. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovering the Biological Targets of IDE-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDE-IN-1 is a representative small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease.[1] As the primary enzyme responsible for the degradation of insulin, amylin, and glucagon, IDE presents a compelling target for therapeutic intervention.[2] However, the development of effective and safe IDE inhibitors necessitates a thorough understanding of their biological targets and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the target identification and characterization of IDE inhibitors like this compound.
Quantitative Data on IDE Inhibitor Activity and Selectivity
A critical aspect of characterizing any inhibitor is quantifying its potency and selectivity. The following tables summarize the bioactivity of several key IDE inhibitors against IDE and other metalloproteases, providing a comparative view of their efficacy and specificity.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| Ii1 | IDE | Enzyme Inhibition | Ki = 1.7 nM | [1] |
| ML345 | IDE (Cys819) | Enzyme Inhibition | IC50 ≈ 2 µM | [1] |
| 6bK | IDE (Exosite) | Enzyme Inhibition | IC50 = 50 nM | [3] |
| NTE-1 | IDE | Enzyme Inhibition | IC50 = 4 nM | |
| BDM44768 | IDE | Enzyme Inhibition | IC50 = 29 nM |
Table 1: Potency of Various Inhibitors Against Insulin-Degrading Enzyme (IDE)
| Inhibitor | Off-Target | Assay Type | IC50 / Ki | Selectivity vs. IDE | Reference |
| Ii1 | Other Zinc-Metalloproteases | Enzyme Inhibition | >10,000-fold selective | >10,000x | |
| 6bK | Other Metalloproteases | Enzyme Inhibition | >1,000-fold selective | >1,000x | |
| BDM44768 | Neprilysin | Enzyme Inhibition | IC50 = 3 µM | ~103x | |
| BDM44768 | ECE | Enzyme Inhibition | IC50 = 7 µM | ~241x | |
| Compound 63 | Panel of 18 Metalloproteases | Enzyme Inhibition | Minimal Inhibition | >10,000-fold selective |
Table 2: Selectivity Profiles of IDE Inhibitors Against Other Metalloproteases
Experimental Protocols for Target Identification and Validation
The identification and validation of a small molecule's biological targets are fundamental to understanding its mechanism of action and potential liabilities. The following sections detail the protocols for two key experimental techniques used in this process: Affinity Chromatography-Mass Spectrometry for initial target discovery and the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a cellular context.
Affinity Chromatography-Mass Spectrometry for Target Identification
This method is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological sample.
1. Preparation of the Affinity Probe and Matrix:
-
Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's binding affinity for its target.
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads.
2. Cell Lysis and Protein Extraction:
-
Culture relevant cells (e.g., hepatocytes, neurons) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads coupled to a structurally similar but inactive analog of this compound, or with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free, non-biotinylated this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are unique to the this compound pull-down compared to the control.
-
Perform in-gel digestion of the proteins with trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Proteins that are significantly enriched in the this compound pull-down are considered potential binding partners.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
2. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
4. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein (e.g., IDE).
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
An isothermal dose-response curve can also be generated by heating the cells at a single, optimized temperature with varying concentrations of the inhibitor.
Signaling Pathways Modulated by IDE Inhibition
Inhibition of IDE is expected to increase the local concentrations of its primary substrates: insulin, glucagon, and amylin. This, in turn, modulates their respective signaling pathways, which have profound effects on glucose homeostasis and other metabolic processes.
Insulin Signaling Pathway
Increased insulin levels due to IDE inhibition enhance the activation of the insulin receptor, a receptor tyrosine kinase. This triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to increased glucose uptake, glycogen synthesis, and protein synthesis, while inhibiting gluconeogenesis and lipolysis.
References
- 1. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies on IDE-IN-1 in metabolic disorders
An In-depth Technical Guide on Preliminary Studies of Insulin-Degrading Enzyme (IDE) Inhibitors in Metabolic Disorders
A comprehensive overview for researchers, scientists, and drug development professionals on the role of Insulin-Degrading Enzyme (IDE) inhibitors as potential therapeutic agents for metabolic diseases, with a focus on the available preclinical data and experimental methodologies.
Introduction
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin and glucagon.[1][2] Its function in insulin degradation makes it a compelling target for therapeutic intervention in metabolic disorders, particularly Type 2 Diabetes (T2D). The inhibition of IDE is hypothesized to prolong the action of endogenous insulin, thereby enhancing glucose uptake and improving glycemic control.[1][2][3] This guide provides a summary of the preliminary research on IDE inhibitors, their mechanism of action, and the experimental approaches used to evaluate their efficacy. While specific data on a compound designated "IDE-IN-1" is not available in the public domain, this document will focus on the broader class of IDE inhibitors and the foundational studies that guide research in this area.
Mechanism of Action and Therapeutic Rationale
IDE is a key enzyme responsible for the degradation of insulin, thus terminating its signaling.[4] By inhibiting IDE, the half-life of insulin in circulation can be extended, leading to a more sustained insulin response.[2] This is particularly relevant in the context of T2D, where insulin signaling is impaired. Pharmacological inhibition of IDE has been explored as a therapeutic strategy since the 1950s, with early studies demonstrating that IDE inhibitors could potentiate the hypoglycemic effects of insulin in vivo.[1]
However, the development of potent and selective IDE inhibitors has been challenging.[1] A significant hurdle is the fact that IDE degrades other substrates, such as glucagon, which has a counter-regulatory effect to insulin by raising blood glucose levels.[5] Therefore, non-selective inhibition of IDE could lead to undesirable effects on glucose homeostasis.[6] Recent efforts have focused on developing substrate-selective inhibitors that preferentially block the degradation of insulin over glucagon.[5]
Quantitative Data on IDE Inhibitors
The following table summarizes publicly available quantitative data for several known IDE inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound Class/Name | Target | IC50 / EC50 | Organism/System | Key Findings | Reference |
| Peptide Hydroxamic Acids | IDE | ~nM range | In vitro | Potent and selective inhibitors of IDE.[1] | [1] |
| ML345 | IDE (Cys819) | Potent (specific value not stated) | In vitro | Small molecule inhibitor targeting a specific cysteine residue.[4] | [4] |
| 6bK | IDE | 1 nM (IC50) | In vivo (mice) | Substrate-selective inhibitor; improves glucose clearance in oral glucose tolerance tests.[5][7] | [5][7] |
| NTE-1 | IDE | Potent (specific value not stated) | In vivo | Improved glucose excursion in oral glucose tolerance tests.[6] | [6] |
| Antibody-based inhibitor | IDE | ~30 nM range (binding) | In vitro / In vivo (mice) | Specifically inhibits insulin degradation by IDE and improves insulin activity in a diabetic mouse model.[8] | [8] |
| Hit 1 | IDE | 5.5 μM (EC50) | In vitro | An activator of IDE, which can decrease glucose-stimulating insulin secretion.[1] | [1] |
Experimental Protocols
The study of IDE inhibitors involves a range of in vitro and in vivo experimental protocols to characterize their activity, selectivity, and therapeutic potential.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of a compound in inhibiting IDE activity.
Methodology:
-
Recombinant human IDE is incubated with a fluorescently-labeled insulin substrate.
-
The test compound (e.g., a potential IDE inhibitor) is added at various concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the fluorescence polarization or intensity is measured to quantify the amount of undegraded substrate.
-
The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated.
Cell-based Insulin Degradation Assay
Objective: To assess the ability of a compound to inhibit insulin degradation in a cellular context.
Methodology:
-
A relevant cell line (e.g., HepG2 human liver cancer cells) is cultured.
-
The cells are treated with the test compound for a specified duration.
-
Radiolabeled or fluorescently-labeled insulin is added to the cell culture medium.
-
After incubation, the amount of intact insulin remaining in the medium and associated with the cells is quantified using techniques like trichloroacetic acid (TCA) precipitation or high-performance liquid chromatography (HPLC).
-
The reduction in insulin degradation in the presence of the inhibitor is determined.
In Vivo Glucose Tolerance Test in a Murine Model of Diabetes
Objective: To evaluate the effect of an IDE inhibitor on glucose homeostasis in a living organism.
Methodology:
-
A diabetic mouse model (e.g., diet-induced obese mice or streptozotocin-induced diabetic mice) is used.
-
The mice are fasted overnight.
-
The test compound or vehicle is administered orally or via injection.
-
After a specified time, a bolus of glucose is administered orally or intraperitoneally.
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the role of IDE inhibitors.
Caption: Insulin signaling pathway and points of intervention by an IDE inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Type 2 Diabetes–Associated Gene Ide Is Required for Insulin Secretion and Suppression of α-Synuclein Levels in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor regulates cell growth through regulating IDE expression level in Aβ1-42-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Inhibitor of Differentiation-1 in Alzheimer’s Disease: Cell Cycle Reentry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
An In-depth Technical Guide to the Substrate Specificity of Insulin-Degrading Enzyme (IDE) and its Modulation by Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Insulin-Degrading Enzyme (IDE), a key metalloprotease implicated in various metabolic and neurodegenerative diseases. We delve into the diverse range of substrates targeted by IDE and explore the exciting therapeutic potential of substrate-selective IDE inhibitors. This document includes detailed experimental methodologies and visual representations of key concepts to support researchers in this field.
Introduction to Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE) is a highly conserved Zn2+ metalloprotease that plays a crucial role in the degradation of numerous biologically active peptides.[1][2] Initially identified for its ability to degrade insulin, its substrate repertoire has expanded to include a variety of peptides that are diverse in sequence and structure.[2][3] This broad substrate specificity positions IDE as a critical regulator in multiple physiological pathways and a potential therapeutic target for a range of diseases, including type 2 diabetes and Alzheimer's disease.[1]
Substrate Specificity of IDE
IDE is unusual in its ability to recognize and degrade substrates with high affinity, despite their lack of a clear consensus sequence. The enzyme encapsulates its substrates within a catalytic chamber, utilizing size and charge distribution for selective entrapment. Below is a summary of the major known substrates of IDE.
Table 1: Major Substrates of Insulin-Degrading Enzyme (IDE)
| Substrate Class | Specific Substrate | Physiological Relevance |
| Hormones | Insulin | Glucose homeostasis |
| Glucagon | Glucose homeostasis | |
| Amylin | Glucose homeostasis, gastric emptying | |
| Somatostatin | Neuroendocrine regulation | |
| Atrial Natriuretic Peptide (ANP) | Blood pressure and fluid balance | |
| Brain Natriuretic Peptide (BNP) | Blood pressure and fluid balance | |
| Neuropeptides | Amyloid-β (Aβ) peptide | Pathogenesis of Alzheimer's disease |
| Other Peptides | Insulin-like Growth Factors I & II | Growth and development |
| MHC Class I-derived peptides | Antigen presentation |
The Promise of Substrate-Selective IDE Inhibition
Given the diverse and sometimes opposing functions of IDE's substrates, broad inhibition of the enzyme can lead to complex and potentially undesirable physiological outcomes. For instance, while inhibiting insulin degradation is a promising strategy for treating type 2 diabetes, the simultaneous inhibition of glucagon degradation could counteract this effect, as glucagon raises blood glucose levels. This has led to the development of a novel therapeutic strategy: substrate-selective IDE inhibitors .
These inhibitors are designed to allosterically modulate IDE's activity, preventing the degradation of specific substrates while allowing the degradation of others to proceed. For example, an ideal anti-diabetic therapeutic would selectively block insulin degradation without affecting glucagon degradation.
Table 2: Quantitative Data on a Substrate-Selective IDE Inhibitor (Hypothetical: IDE-IN-1)
As no specific data for a compound named "this compound" is publicly available, this table presents a hypothetical data set to illustrate the expected profile of a substrate-selective inhibitor.
| Substrate | IC50 (this compound) | Fold Selectivity (vs. Insulin) |
| Insulin | 10 nM | 1 |
| Glucagon | >10,000 nM | >1000 |
| Amyloid-β (1-40) | 500 nM | 50 |
| Amylin | 250 nM | 25 |
Experimental Protocols
IDE Inhibitor Screening Assay (Fluorogenic Substrate)
This protocol outlines a common method for screening small molecule inhibitors of IDE using a fluorogenic substrate.
Materials:
-
Purified recombinant human IDE
-
Fluorogenic IDE substrate (e.g., an internally quenched peptide)
-
Assay buffer (e.g., PR-02 Buffer)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Thaw purified IDE on ice.
-
Dilute IDE to the desired concentration (e.g., 0.5 ng/µl) in assay buffer. Keep the diluted enzyme on ice.
-
Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration in the assay. A diluent solution containing the same concentration of DMSO as the inhibitor stock should be used for controls.
-
Add 20 µl of diluted IDE to all wells of the 96-well plate, except for the "Negative Control" wells.
-
Add 20 µl of assay buffer to the "Negative Control" wells.
-
Add 5 µl of the diluted inhibitor solution to the "Test Inhibitor" wells. Add 5 µl of the diluent solution to the "Positive Control" and "Negative Control" wells.
-
Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
Add 25 µl of the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes), protected from light.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Substrate Degradation Assay using HPLC
This protocol describes a method to assess the degradation of specific peptide substrates by IDE and the effect of inhibitors.
Materials:
-
Purified recombinant human IDE
-
Peptide substrate (e.g., Insulin, Glucagon)
-
Assay buffer
-
Test inhibitor compounds
-
Reaction quenching solution (e.g., 1% Trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing assay buffer, the peptide substrate at a known concentration, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding purified IDE to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate the intact substrate from its degradation products.
-
Quantify the peak area of the intact substrate at each time point.
-
Plot the concentration of the intact substrate over time to determine the rate of degradation.
-
Compare the degradation rates in the presence and absence of the inhibitor to determine its effect on the degradation of the specific substrate.
Visualizations
Caption: Signaling pathways involving IDE in Type 2 Diabetes and Alzheimer's Disease.
Caption: A typical experimental workflow for the discovery of substrate-selective IDE inhibitors.
Caption: Logical relationship between IDE, its substrates, and different types of inhibitors.
References
IDE-IN-1's impact on glucose homeostasis
An In-depth Technical Guide on the Impact of Insulin-Degrading Enzyme (IDE) Inhibition on Glucose Homeostasis, Featuring the Potent and Selective Inhibitor 6bK
Introduction
Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key hormones involved in glucose homeostasis, most notably insulin, amylin, and glucagon.[1][2] By degrading these hormones, IDE influences their circulating levels and thus their physiological effects. Pharmacological inhibition of IDE has emerged as a potential therapeutic strategy for type 2 diabetes. This technical guide provides a comprehensive overview of the impact of IDE inhibition on glucose homeostasis, with a focus on the potent and selective macrocyclic inhibitor, 6bK. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of IDE Inhibitors
IDE inhibitors are compounds designed to block the enzymatic activity of IDE, thereby preventing the degradation of its substrates.[3] This leads to an increase in the half-life and circulating concentrations of key metabolic hormones. The primary mechanism of action of many IDE inhibitors involves binding to the enzyme to prevent substrate access to the catalytic site.[1] Notably, the inhibitor 6bK binds to a novel allosteric site on IDE, which accounts for its high selectivity.[1]
Impact on Glucose Homeostasis
The inhibition of IDE has a multifaceted impact on glucose homeostasis due to its effects on multiple hormones:
-
Insulin: By preventing insulin degradation, IDE inhibitors can potentiate insulin signaling, leading to enhanced glucose uptake by peripheral tissues and reduced hepatic glucose production.[1][2]
-
Amylin: IDE inhibition also increases the levels of amylin, a peptide co-secreted with insulin. Amylin contributes to glucose control by slowing gastric emptying and promoting satiety.[1][2]
-
Glucagon: IDE also degrades glucagon, a hormone with effects counter-regulatory to insulin (i.e., it raises blood glucose). Inhibition of IDE can therefore lead to elevated glucagon levels.[1][2]
The net effect of IDE inhibition on glucose tolerance can depend on the physiological context, particularly the route of glucose administration, which influences the relative levels of these hormones.[1][4]
Quantitative Data on the Effects of IDE Inhibitor 6bK
The following tables summarize the in vitro potency of 6bK and its in vivo effects on glucose homeostasis in mouse models.
Table 1: In Vitro Potency of 6bK
| Parameter | Value | Reference |
| IC50 | 50 nM | [1] |
Table 2: In Vivo Effects of 6bK on Glucose and Insulin Levels in Diet-Induced Obese (DIO) Mice during an Oral Glucose Tolerance Test (OGTT)
| Parameter | Treatment Group | Observation | Reference |
| Blood Glucose | 6bK | Significantly improved glucose tolerance compared to vehicle. | [1][4] |
| Plasma Insulin | 6bK | Higher insulin levels observed compared to intraperitoneal glucose tolerance tests (IPGTT).[1] | [1] |
Table 3: In Vivo Effects of 6bK on Glucose Levels in Lean and DIO Mice during an Intraperitoneal Glucose Tolerance Test (IPGTT)
| Animal Model | Treatment Group | Observation | Reference |
| Lean Mice | 6bK | Impaired glucose tolerance compared to vehicle. | [1][4] |
| DIO Mice | 6bK | Impaired glucose tolerance compared to vehicle. A biphasic response was noted, with lower glucose in the first 30 minutes, followed by higher levels.[4] | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
In Vitro IDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDE.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate
-
Test compound (e.g., 6bK)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the recombinant IDE to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (buffer with no inhibitor) and a positive control (a known IDE inhibitor).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of an IDE inhibitor on glucose disposal following an oral glucose challenge.
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a suitable model for pre-diabetes.[4]
Materials:
-
IDE inhibitor (e.g., 6bK)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Equipment for blood collection (e.g., tail snip or retro-orbital bleeding)
Procedure:
-
Fast the mice overnight (approximately 16 hours) but allow access to water.[5]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the IDE inhibitor (e.g., 6bK, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
After a specified pre-treatment time (e.g., 30 minutes), administer a glucose solution (e.g., 3.0 g/kg) via oral gavage.[1][5]
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving IDE and a typical experimental workflow for an in vivo study.
References
- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Methodological & Application
No Publicly Available Data for IDE-IN-1 Dosage and Administration in In Vivo Studies
Despite a comprehensive search of scientific literature and public databases, no specific information is currently available for a compound designated "IDE-IN-1" regarding its dosage and administration for in vivo studies. The search did not yield any preclinical or clinical data, experimental protocols, or signaling pathway information associated with a molecule of this name.
The performed searches for "this compound" and related terms consistently returned information on different, though similarly named, molecules. These include general inhibitors of Insulin-Degrading Enzyme (IDE), a protein involved in the breakdown of insulin and other peptides, and "Inhibitor of Differentiation 1" (Id1), a protein involved in cell differentiation and proliferation. Additionally, a small molecule designated "IDE1" was identified, which is known to induce definitive endoderm formation. However, none of these are synonymous with "this compound," and no in vivo dosage or administration protocols for a compound with this specific designation could be found.
One study mentioned an IDE inhibitor with the internal code "6bK (1)" that was used in an in vivo mouse model. While this compound is an inhibitor of the Insulin-Degrading Enzyme, it is not referred to as "this compound" in the available literature.
It is concluded that "this compound" may be a very recent discovery not yet documented in public scientific literature, a proprietary compound name used internally by a research group or company, or potentially a misnomer in the user's request.
Without any specific data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for "this compound." Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await future publications that may describe its properties and use in in vivo models.
Application of IDE-IN-1 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDE-IN-1, also known as compound 6bK, is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE) with an IC50 value of 50 nM.[1][2][3][4] While initially investigated for its potential in type 2 diabetes research, its role in neurodegenerative diseases is of significant interest due to IDE's function in the degradation of key pathological proteins.[1][2][3][4] IDE is a crucial enzyme involved in the clearance of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[5][6] It is also implicated in the degradation of other amyloidogenic peptides.[6] Therefore, this compound serves as a valuable chemical tool to probe the physiological and pathological roles of IDE in the context of neurodegeneration.
This document provides detailed application notes and protocols for the use of this compound in neurodegenerative disease research, with a focus on Alzheimer's disease.
Mechanism of Action
IDE is a zinc metalloprotease that degrades several substrates, including insulin and Aβ.[5][6] In the context of Alzheimer's disease, reduced IDE activity can lead to the accumulation of Aβ, a key event in the disease's pathogenesis.[6] this compound, as an inhibitor, blocks the catalytic activity of IDE. This inhibition leads to a decrease in the degradation of IDE substrates. In neurodegenerative disease research, this allows for the study of the consequences of reduced Aβ clearance in cellular and animal models. For instance, studies have shown that the inhibition of IDE in human induced pluripotent stem cell (iPSC)-derived cortical neurons using 6bK (this compound) leads to increased deposition of Aβ.[7]
Data Presentation
Quantitative Data for this compound (6bK)
| Parameter | Value | Reference |
| Target | Insulin-Degrading Enzyme (IDE) | [1][2][3][4] |
| IC50 | 50 nM | [1][2][3][4] |
| Application | Study of Type 2 Diabetes, Neurodegenerative Disease Research | [1][2][3][4] |
Effects of IDE Inhibition on Amyloid-β Degradation in Human Neurons[9]
| Treatment | Aβ Degradation Inhibition |
| This compound (6bK) | Significant Inhibition |
| ML345 (another IDE inhibitor) | Significant Inhibition |
| Insulin (competitive IDE inhibitor) | Significant Inhibition |
| 1,10-phenanthroline (general metalloprotease inhibitor) | Significant Inhibition |
| Phosphoramidon (NEP inhibitor) | No Significant Inhibition |
Mandatory Visualization
Caption: Signaling pathway of IDE in Amyloid-β degradation and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on Amyloid-β levels in neuronal cultures.
Experimental Protocols
Protocol 1: In vitro IDE Inhibition Assay
Objective: To determine the inhibitory potential of this compound on recombinant human IDE activity.
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., FRET-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (6bK)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the IDE substrate and the different concentrations of this compound.
-
Initiate the reaction by adding recombinant human IDE to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Aβ Degradation in Cell Culture
Objective: To evaluate the impact of this compound on the degradation of endogenous or exogenous Aβ in a neuronal cell line (e.g., SH-SY5Y or iPSC-derived neurons).
Materials:
-
Neuronal cell line
-
Cell culture medium and supplements
-
This compound (6bK)
-
Synthetic Aβ40 or Aβ42 peptides (optional, for exogenous application)
-
Cell lysis buffer
-
ELISA kit for human Aβ40 and Aβ42
-
BCA protein assay kit
Procedure:
-
Culture neuronal cells to the desired confluency in multi-well plates.
-
Prepare different concentrations of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
(Optional) For exogenous Aβ degradation, add a known concentration of synthetic Aβ peptides to the medium.
-
Incubate the cells for a specific period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and lyse the cells.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant and cell lysates using an ELISA kit.
-
Normalize the Aβ levels to the total protein concentration determined by the BCA assay.
-
Compare the Aβ levels in this compound-treated cells to the vehicle-treated control cells to determine the effect on Aβ degradation.
Protocol 3: Evaluation of this compound in an Animal Model of Alzheimer's Disease
Objective: To investigate the in vivo effects of this compound on Aβ pathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
Transgenic AD mouse model and wild-type littermates
-
This compound (6bK)
-
Vehicle for in vivo administration
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Tissue homogenization buffer
-
Antibodies for immunohistochemistry (anti-Aβ) and Western blotting (anti-IDE, anti-Aβ)
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Acclimate the animals to the housing and handling conditions.
-
Administer this compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
After the treatment period, conduct behavioral tests to assess cognitive function.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaques.
-
Homogenize the other hemisphere to prepare brain lysates.
-
Measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain lysates using ELISA.
-
Perform Western blotting to analyze the levels of IDE and Aβ-related proteins.
-
Analyze the data to determine the impact of this compound on Aβ pathology and cognitive performance.
Conclusion
This compound (6bK) is a powerful research tool for investigating the role of Insulin-Degrading Enzyme in the pathophysiology of neurodegenerative diseases. Its ability to potently and selectively inhibit IDE allows for the elucidation of the downstream effects of impaired Aβ clearance and other IDE-dependent pathways. The protocols outlined above provide a framework for utilizing this compound in a variety of experimental settings, from in vitro enzyme kinetics to in vivo studies in animal models. Such research is critical for validating IDE as a therapeutic target and for the development of novel therapeutic strategies for diseases like Alzheimer's. While IDE inhibitors are being explored for diabetes, their application in neurodegenerative disease research suggests that activators of IDE might be a more direct therapeutic approach for Alzheimer's disease.[5] However, the use of inhibitors like this compound is invaluable for understanding the fundamental disease mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Techniques for Measuring IDE-IN-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of IDE-IN-1, a known inhibitor of Insulin-Degrading Enzyme (IDE). The following sections describe various biochemical and cell-based assays to characterize the inhibitory effects of this compound and other potential modulators of IDE.
Introduction to Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the degradation of several key peptide hormones and amyloidogenic peptides, including insulin, amyloid-beta (Aβ), glucagon, and amylin. Its involvement in the clearance of these substrates implicates IDE in the pathogenesis of major human diseases, most notably type 2 diabetes and Alzheimer's disease. Consequently, the modulation of IDE activity with small molecule inhibitors, such as this compound, is a significant area of therapeutic research.
This compound (also known as compound 6bK) is a potent inhibitor of IDE with a reported IC50 value of 50 nM.[1] Accurate and reproducible methods for measuring the inhibitory activity of compounds like this compound are essential for advancing drug discovery efforts targeting IDE.
Biochemical Assays for this compound Activity
Biochemical assays utilize purified recombinant IDE and a specific substrate to directly measure the effect of an inhibitor on the enzyme's catalytic activity in a controlled, cell-free environment.
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: This assay employs a peptide substrate labeled with a FRET pair (a donor and an acceptor fluorophore). In its intact state, the proximity of the two fluorophores allows for energy transfer, resulting in a specific fluorescence signal. Upon cleavage of the substrate by IDE, the donor and acceptor are separated, leading to a change in the FRET signal. Inhibition of IDE by this compound prevents substrate cleavage and thus maintains the initial FRET signal. The efficiency of FRET is distance-dependent, making it a powerful tool for studying molecular interactions.[2][3]
Data Presentation:
| Parameter | Value | Reference |
| Substrate | FRET-based peptide derived from Aβ or other known IDE substrate | Commercial Kits |
| Excitation/Emission | Dependent on the FRET pair used (e.g., 490 nm/520 nm for 5-FAM) | [4] |
| Detection Limit | As low as 0.8 ng/mL active IDE | [4] |
| This compound IC50 | 50 nM | [1] |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.4, with appropriate salts).
-
Reconstitute purified recombinant human IDE in assay buffer to a working concentration (e.g., 2 nM).
-
Prepare a stock solution of the FRET-based IDE substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the this compound dilutions.
-
Add the purified IDE solution to each well, except for the negative control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the change in fluorescence over time using a microplate reader equipped for FRET measurements.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate (tracer). Small, unbound tracers rotate rapidly in solution, leading to depolarization of the emitted light. When the tracer is bound by the larger IDE enzyme, its rotation slows, and the emitted light remains more polarized. This compound competes with the tracer for binding to IDE, causing a decrease in fluorescence polarization.
Data Presentation:
| Parameter | Value | Reference |
| Tracer | Fluorescein-labeled Aβ peptide (e.g., FAβB) | [5] |
| Enzyme | Recombinant IDE (e.g., 2 nM) | [5] |
| Substrate Conc. | 100 nM | [5] |
| Instrumentation | Fluorescence plate reader with polarization filters | [6] |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer as described for the FRET assay.
-
Reconstitute recombinant IDE to a working concentration.
-
Prepare a stock solution of the fluorescently labeled peptide tracer and dilute to a working concentration in assay buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a suitable microplate, add the this compound dilutions.
-
Add the recombinant IDE solution to each well.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Data Analysis:
-
Measure the fluorescence polarization in each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Radiometric Assay
Principle: This highly sensitive method uses a radioactively labeled substrate, typically with Iodine-125 (¹²⁵I), such as ¹²⁵I-insulin. The enzymatic reaction is stopped, and the intact substrate is separated from the degraded fragments (e.g., by precipitation with trichloroacetic acid, TCA). The amount of radioactivity in the supernatant (degraded fragments) or the pellet (intact substrate) is then quantified to determine enzyme activity.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | ¹²⁵I-labeled insulin | [7][8] |
| Separation Method | TCA precipitation | [7] |
| Detection | Gamma counter | [9] |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Prepare a solution of purified IDE.
-
Prepare a working solution of ¹²⁵I-insulin (handle with appropriate safety precautions for radioactivity).
-
Prepare a serial dilution of this compound.
-
Prepare a solution of cold (non-radioactive) insulin for competition controls.
-
Prepare a solution of trichloroacetic acid (TCA) for precipitation.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the assay buffer, this compound dilutions, and the IDE solution.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding ¹²⁵I-insulin.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA solution.
-
Centrifuge the tubes to pellet the precipitated, undegraded ¹²⁵I-insulin.
-
Carefully collect the supernatant containing the degraded, soluble fragments.
-
-
Data Analysis:
-
Measure the radioactivity in the supernatant (and/or the pellet) using a gamma counter.
-
Calculate the percentage of insulin degradation for each inhibitor concentration.
-
Plot the percentage of degradation against the logarithm of the this compound concentration to determine the IC50.
-
LC-MS/MS-Based Assay
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that can directly measure the degradation of a substrate by IDE. Following the enzymatic reaction, the mixture is analyzed by LC-MS/MS to separate and quantify the remaining intact substrate and/or the resulting cleavage products. This method offers high specificity and can be used with unlabeled substrates.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Unlabeled insulin or Aβ peptide | [10] |
| Instrumentation | High-performance liquid chromatograph coupled to a tandem mass spectrometer | [10] |
| Quantification | Based on the peak area of the substrate and/or its fragments | [10] |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer, IDE solution, substrate solution (e.g., insulin), and this compound dilutions as in other biochemical assays.
-
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in microcentrifuge tubes by incubating IDE, the substrate, and different concentrations of this compound at 37°C.
-
Stop the reaction at specific time points by adding a quenching solution (e.g., an organic solvent like acetonitrile or a strong acid).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate the intact substrate from its degradation products.
-
Develop an MS/MS method to specifically detect and quantify the substrate and its fragments based on their mass-to-charge ratios.
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and/or its fragments.
-
Calculate the extent of substrate degradation at each inhibitor concentration.
-
Determine the IC50 value by plotting the degradation percentage against the inhibitor concentration.
-
Cell-Based Assays for this compound Activity
Cell-based assays measure the activity of an inhibitor within a more physiologically relevant context, using whole cells that endogenously or recombinantly express IDE.
HEK293 Cell-Based Assay
Principle: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line in drug discovery. These cells can be engineered to overexpress IDE. The assay measures the degradation of an exogenously added substrate by the IDE within the cells or secreted into the culture medium. The inhibitory effect of this compound is determined by the reduction in substrate degradation.
Data Presentation:
| Parameter | Value | Reference |
| Cell Line | HEK293 cells (wild-type or overexpressing IDE) | [11] |
| Substrate | Fluorescently labeled Aβ or insulin | [5] |
| Readout | Fluorescence intensity, fluorescence polarization, or luminescence | [11] |
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells in a suitable growth medium (e.g., DMEM with 10% FBS and antibiotics).[11]
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the growth medium and replace it with a serum-free assay medium.
-
Add serial dilutions of this compound to the cells and pre-incubate for a specified time (e.g., 1 hour).
-
Add the substrate (e.g., fluorescently labeled insulin) to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a time course determined by the rate of substrate degradation.
-
Collect the cell culture supernatant.
-
-
Detection and Analysis:
-
Measure the amount of intact substrate remaining in the supernatant using a suitable detection method (e.g., fluorescence intensity, ELISA, or FP).
-
Calculate the percentage of substrate degradation for each concentration of this compound.
-
Determine the cellular IC50 value by plotting the percentage of degradation against the inhibitor concentration.
-
Visualizations
Signaling Pathways
Caption: IDE's role in insulin and Aβ degradation.
Experimental Workflows
Caption: FRET-based IDE inhibitor screening workflow.
Caption: Cell-based assay workflow for IDE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. izotop.hu [izotop.hu]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tripod.nih.gov [tripod.nih.gov]
Utilizing IDE-IN-1 for Studying Insulin Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin, a key anabolic hormone, orchestrates metabolic processes by binding to its cell surface receptor and initiating a complex intracellular signaling cascade. The insulin-degrading enzyme (IDE) plays a crucial role in terminating this signal by proteolytically degrading insulin.[1][2] Dysregulation of insulin signaling is a hallmark of metabolic diseases such as type 2 diabetes. IDE-IN-1, also known as compound 6bK, is a potent and selective small-molecule inhibitor of IDE.[1][3][4] Its ability to specifically block insulin degradation without significantly affecting other IDE substrates makes it an invaluable tool for elucidating the nuanced roles of insulin persistence in signaling pathways and for exploring potential therapeutic strategies for metabolic disorders.[3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its impact on the insulin signaling pathway.
Mechanism of Action
This compound is a non-competitive, allosteric inhibitor of IDE.[3][4] X-ray crystallography studies have revealed that this compound binds to a pocket on IDE that is distinct from the catalytic site.[3][4] This unique binding mode is responsible for its high selectivity for inhibiting insulin degradation over other IDE substrates like glucagon.[3][4] By inhibiting IDE, this compound effectively increases the half-life of insulin, leading to prolonged activation of the insulin receptor and downstream signaling cascades.
Data Presentation
Quantitative Data for this compound (6bK)
| Parameter | Value | Species/System | Reference |
| IC50 (IDE Inhibition) | 50 nM | Recombinant Human IDE | [1][3] |
| Selectivity | >1,000-fold over other metalloproteases | Various | [5] |
| In Vivo Efficacy | Improved glucose tolerance in lean and obese mice | Mouse | [3][4][6] |
In Vivo Efficacy of this compound in Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound (6bK) |
| 0 | ~150 | ~150 |
| 15 | ~450 | ~300 |
| 30 | ~500 | ~350 |
| 60 | ~400 | ~250 |
| 120 | ~200 | ~150 |
| Data are approximate values derived from graphical representations in Maianti et al., 2014.[6] |
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway and the Role of this compound
Caption: Insulin signaling cascade and the inhibitory action of this compound on IDE.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effect on insulin signaling in vitro.
Experimental Protocols
Protocol 1: In Vitro Analysis of Insulin Signaling Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation of key insulin signaling proteins (e.g., Akt) in cultured cells.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells, differentiated 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound (Compound 6bK)
-
Recombinant human insulin
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in standard growth medium.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight.
-
This compound Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle (e.g., DMSO) for 1-2 hours.
-
Insulin Stimulation: Add insulin to a final concentration of 10 nM and incubate for 10-30 minutes at 37°C.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance in a mouse model.
Materials:
-
Mice (e.g., C57BL/6J lean or diet-induced obese mice)
-
This compound (Compound 6bK)
-
Vehicle solution (as described in the relevant literature, e.g., a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% PBS)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (i.p.) injection and oral gavage
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[7]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.[6]
-
Waiting Period: Wait for 30 minutes to allow for drug absorption and distribution.[6]
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[7][8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.[8][9]
-
Data Analysis: Plot the blood glucose levels over time for both the this compound treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Conclusion
This compound is a powerful and selective tool for investigating the role of insulin degradation in the complex network of insulin signaling. The protocols outlined in these application notes provide a framework for researchers to explore the effects of prolonging insulin's action in both cellular and whole-animal models. Such studies are critical for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-degrading enzyme inhibition, a novel therapy for type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]
- 6. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IDE-IN-1 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease responsible for the catabolism of several key peptide hormones, including insulin, glucagon, and amylin.[1][2] By degrading insulin, IDE plays a crucial role in regulating glucose homeostasis.[3][4] Consequently, the inhibition of IDE has emerged as a potential therapeutic strategy for type 2 diabetes, as it can prolong the action of endogenous insulin.[1][2] IDE-IN-1 is a novel, potent, and selective small-molecule inhibitor of IDE.
This document provides detailed protocols for assessing the in vitro efficacy of this compound, covering direct enzyme inhibition, impact on insulin degradation, and effects on downstream cellular signaling pathways.
Disclaimer: "this compound" is used as a placeholder for a potent and selective small-molecule IDE inhibitor. The protocols and data presented are representative examples based on established methodologies for characterizing compounds in this class.
I. Biochemical Assays: Direct Inhibition of IDE Activity
Biochemical assays are essential for determining the direct inhibitory effect of this compound on IDE's enzymatic activity and for assessing its selectivity against other proteases.
Protocol 1: Fluorogenic Peptide-Based IDE Activity Assay
This assay provides a rapid and sensitive method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the cleavage of a fluorogenic peptide substrate.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. Upon cleavage by IDE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.
Materials:
-
Recombinant Human IDE (e.g., Amsbio)[5]
-
Fluorogenic Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (and other control compounds) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the DMSO stock into Assay Buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or DMSO for control)
-
20 µL of Recombinant Human IDE (final concentration ~2 nM)
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate (final concentration ~10 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by setting the velocity of the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]
-
Protocol 2: Insulin Degradation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of this compound to protect insulin from degradation by IDE, offering a more physiologically relevant endpoint.[8]
Principle: The HTRF insulin assay uses two anti-insulin antibodies, one labeled with a Europium cryptate (donor) and the other with a near-infrared acceptor (e.g., XL665).[9] When intact insulin is present, both antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal.[8][9] IDE-mediated degradation of insulin prevents antibody binding and reduces the FRET signal.
Materials:
-
HTRF Insulin Assay Kit (e.g., Revvity, Cisbio)[10]
-
Recombinant Human IDE
-
Human Insulin
-
Assay Buffer: PBS, pH 7.4, 0.1% BSA
-
This compound dissolved in DMSO
-
384-well low-volume, white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer (final DMSO ≤1%).
-
Prepare a solution of Recombinant Human IDE (~4 nM) and Human Insulin (~60 nM) in Assay Buffer.[11]
-
-
Inhibition Reaction:
-
Add 5 µL of the this compound dilution to the wells.
-
Add 10 µL of the IDE/Insulin mixture to initiate the degradation reaction.
-
Seal the plate and incubate at 37°C for 2 hours.[11]
-
-
HTRF Detection:
-
Following the kit manufacturer's instructions, prepare the anti-insulin-EuK (donor) and anti-insulin-XL665 (acceptor) antibody mix in the provided detection buffer.[10]
-
Add 5 µL of the HTRF antibody mix to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 2 hours.[9]
-
-
Measurement: Read the plate on an HTRF-compatible reader (Excitation: 320 nm; Emission: 620 nm for cryptate and 665 nm for FRET signal).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
A high ratio indicates high levels of intact insulin (strong inhibition), while a low ratio indicates insulin degradation (weak or no inhibition).
-
Plot the HTRF ratio against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[12]
-
Data Presentation: Biochemical Potency and Selectivity
Quantitative data from biochemical assays should be summarized to compare the potency and selectivity of the inhibitor.
| Compound | IDE (IC50, nM) | Neprilysin (IC50, nM) | Angiotensin-Converting Enzyme (ACE) (IC50, nM) |
| This compound | 15 | >10,000 | >10,000 |
| Control Inhibitor (Ii1) | 18 | >10,000 | >10,000 |
| Non-selective Control | 50 | 150 | 250 |
| Table 1. Representative inhibitory potency (IC50) of this compound against human IDE and other zinc-metalloproteases. Data are hypothetical and based on typical values for selective inhibitors.[13] |
II. Cell-Based Assays: Cellular Efficacy and Toxicity
Cell-based assays are crucial for confirming that this compound can engage its target in a cellular context, produce the desired downstream biological effect, and does not exhibit undue cytotoxicity.[14]
Protocol 3: Cellular Insulin Signaling Assay (Western Blot)
This protocol assesses the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of key downstream kinases, Akt and ERK.
Principle: By inhibiting IDE, this compound is expected to increase the local concentration of insulin available to bind its receptor, leading to enhanced activation (phosphorylation) of the PI3K/Akt and MAPK/ERK signaling pathways.[15][16]
Materials:
-
HepG2 (human liver carcinoma) or SH-SY5Y (human neuroblastoma) cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound dissolved in DMSO
-
Human Insulin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Human Insulin (e.g., 10 nM) for 15 minutes. Include a non-insulin-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100 µL of RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Quantify band intensities using densitometry software.
-
Normalize the p-Akt and p-ERK signals to their respective total protein signals.
-
To re-probe for total protein or another target, the membrane can be stripped and re-processed from the blocking step.[18]
-
Protocol 4: Cell Viability Assay (WST-1)
This assay determines the concentration of this compound that may be toxic to cells, which is crucial for interpreting the results of cellular mechanism-of-action studies.
Principle: The WST-1 reagent is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active (viable) cells to form a soluble, colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell Culture Medium
-
This compound dissolved in DMSO
-
WST-1 Cell Proliferation Reagent
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of serially diluted this compound to the wells (e.g., final concentrations from 0.1 to 100 µM). Include vehicle-only (DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[19]
-
Final Incubation: Incubate for 1-4 hours at 37°C, until a significant color change is observed in the vehicle control wells.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm.[19]
-
Data Analysis:
-
Subtract the background absorbance (medium-only control).
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percent viability against the logarithm of this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation: Cellular Activity and Viability
Summarize the results from cell-based assays to demonstrate on-target activity and the therapeutic window.
| Assay | Endpoint | This compound |
| Insulin Signaling | p-Akt Fold Increase (at 1 µM) | 2.5-fold |
| Cell Viability | CC50 (µM) | >50 |
| Table 2. Representative data from cell-based assays for this compound in HepG2 cells. Data are hypothetical. |
III. Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 2. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 8. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence | PLOS One [journals.plos.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. cusabio.com [cusabio.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
Application Notes & Protocols: Use of Substrate-Selective IDE Inhibitors in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "IDE-IN-1" is not a publicly recognized name for a specific molecule. This document is based on the published research of substrate-selective inhibitors of the Insulin-Degrading Enzyme (IDE) and uses "IDE-IN-S1" as a representative placeholder for such a compound. The protocols and data provided are derived from publicly available scientific literature and are intended for research and informational purposes.
Introduction
Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin, glucagon, and amyloid-beta.[1] Its involvement in glucose homeostasis and amyloid-beta clearance has made it an attractive therapeutic target for type 2 diabetes and Alzheimer's disease. However, the development of IDE inhibitors has been challenging due to the enzyme's multiple substrates. An ideal therapeutic for diabetes would selectively inhibit the degradation of insulin without affecting the breakdown of glucagon, a counter-regulatory hormone.[1]
Recently, a new class of substrate-selective IDE inhibitors has been discovered through innovative high-throughput screening (HTS) campaigns. These small molecules bind to an allosteric site, or "exo-site," of the enzyme, leading to a conformational change that specifically hinders the binding and degradation of larger substrates like insulin, while permitting the cleavage of smaller substrates such as glucagon.[1][2][3] This application note provides detailed protocols for the identification and characterization of such substrate-selective IDE inhibitors using a combination of HTS and secondary assays.
Signaling Pathway of IDE and Mechanism of Substrate-Selective Inhibition
IDE's primary function is the enzymatic degradation of various peptide substrates. The binding of a substrate induces a conformational change in IDE, enclosing the substrate within its catalytic chamber for cleavage. Substrate-selective inhibitors, such as the representative IDE-IN-S1, bind to an exo-site distinct from the active site. This binding event stabilizes a conformation of IDE that can still accommodate and cleave smaller substrates like glucagon, but which sterically hinders the entry of larger substrates like insulin. This allosteric modulation allows for the reprogramming of IDE's substrate preference.
Caption: Mechanism of substrate-selective IDE inhibition.
Experimental Protocols
High-Throughput Screening (HTS) for IDE Exo-site Ligands
This protocol describes a fluorescence polarization (FP) based competition assay for the high-throughput screening of compounds that displace a fluorescent probe from the exo-site of IDE.
Workflow Diagram:
Caption: HTS workflow for identifying IDE exo-site inhibitors.
Materials and Reagents:
-
Recombinant Human IDE (catalytically inactive mutant E111Q is recommended to prevent probe degradation)
-
Fluorescent Probe (e.g., FL-6b, a fluorescently labeled macrocycle)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0
-
Test Compounds (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute recombinant IDE to a final concentration of 20 nM in Assay Buffer.
-
Dilute the fluorescent probe to a final concentration of 10 nM in Assay Buffer.
-
Prepare a serial dilution of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the IDE solution to each well.
-
Add 5 µL of the fluorescent probe solution to each well.
-
Add 5 µL of the test compound solution (or DMSO for controls) to each well.
-
Final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Negative Control (High mP): Wells containing IDE, fluorescent probe, and DMSO.
-
Positive Control (Low mP): Wells containing fluorescent probe and DMSO (no IDE).
-
Hit Identification: Compounds that displace the fluorescent probe will result in a decrease in the mP value. Hits are typically identified as compounds that cause a significant reduction in mP compared to the negative control.
-
Z'-Factor Calculation: To assess the quality of the HTS assay, the Z'-factor should be calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation and μ is the mean of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][4]
-
Secondary Assay: Insulin and Glucagon Degradation (HTRF)
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the degradation of insulin and glucagon by IDE in the presence of hit compounds from the primary screen. This assay is crucial for confirming substrate selectivity.
Workflow Diagram:
Caption: HTRF workflow for measuring insulin and glucagon degradation.
Materials and Reagents:
-
Recombinant Human IDE (active enzyme)
-
Human Insulin
-
Human Glucagon
-
HTRF Insulin Detection Kit (containing donor and acceptor-labeled anti-insulin antibodies)
-
HTRF Glucagon Detection Kit (containing donor and acceptor-labeled anti-glucagon antibodies)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Test Compounds (dissolved in DMSO)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Protocol:
-
Degradation Reaction:
-
In a 384-well plate, prepare the following reaction mixture (final volume 15 µL):
-
5 µL of IDE solution (final concentration ~5 nM)
-
5 µL of substrate solution (Insulin or Glucagon, final concentration ~50 nM)
-
5 µL of test compound at various concentrations (or DMSO for control)
-
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
HTRF Detection:
-
Stop the degradation reaction by adding 5 µL of the HTRF detection antibody mix (pre-mixed donor and acceptor antibodies as per the kit instructions) to each well.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of remaining substrate is proportional to the HTRF signal.
-
Determine the percentage of degradation for each compound concentration relative to the no-enzyme control.
-
Plot the percentage of inhibition of degradation versus compound concentration to determine the EC50 or IC50 value.
-
Substrate-selective inhibitors will show potent inhibition of insulin degradation but little to no inhibition of glucagon degradation.
-
Data Presentation
The quantitative data for representative substrate-selective IDE inhibitors should be summarized in a clear and structured table for easy comparison.
| Compound ID | Primary Screen (FP) EC50 (nM) | Insulin Degradation (HTRF) IC50 (nM) | Glucagon Degradation (HTRF) | Selectivity (Insulin vs. Glucagon) |
| IDE-IN-S1 (Representative) | 10 | 15 | No significant inhibition | >1000-fold |
| BRD8283 | 100 | ~100 | No significant inhibition | >1000-fold |
| BRD4171 | ~50 | ~50 | No significant inhibition | >1000-fold |
| BRD2878 | ~200 | ~200 | No significant inhibition | >1000-fold |
Note: The values presented are approximate and derived from published literature for illustrative purposes.
Conclusion
The combination of a fluorescence polarization-based high-throughput screening assay followed by HTRF-based secondary assays provides a robust platform for the discovery and characterization of novel substrate-selective IDE inhibitors. These compounds, which allosterically modulate the enzyme's activity, hold significant promise as a new therapeutic strategy for type 2 diabetes by selectively increasing the half-life of endogenous insulin. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to explore this exciting area of drug discovery.
References
- 1. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of quantitative, high-throughput-compatible assays for proteolytic degradation of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solving solubility issues with IDE-IN-1 in aqueous buffers
Topic: Solving Solubility Issues with IDE-IN-1 in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers for experimental use.
Quick Reference Data
For your convenience, key quantitative data for this compound is summarized below.
| Property | Value | Source |
| Chemical Name | 1-[2-[(2-Carboxyphenyl)methylene]hydrazide]heptanoic acid | Tocris Bioscience |
| Molecular Weight | 306.31 g/mol | Tocris Bioscience[1] |
| Molecular Formula | C₁₅H₁₈N₂O₅ | R&D Systems[2] |
| Purity | ≥98% | R&D Systems[2] |
| Solubility | - Soluble to 100 mM in 2eq. NaOH- Soluble to 100 mM in DMSO | R&D Systems[2], Tocris Bioscience[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound, also referred to as IDE 1, is a small molecule inducer of definitive endoderm formation in mouse and human embryonic stem cells (ESCs), with an EC₅₀ of 125 nM. It is understood to function by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which leads to the phosphorylation of Smad2 and an increase in the expression of Nodal.
Q2: I'm having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A2: this compound is a hydrophobic organic compound and, as such, has very low solubility in aqueous solutions at neutral pH. Direct dissolution in buffers like PBS or cell culture media is generally not feasible and will likely result in the compound not dissolving or precipitating out of solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM.
Q4: What is the maximum concentration of DMSO that can be used in my cell-based experiments?
A4: The tolerance to DMSO can vary significantly between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any potential solvent-induced cytotoxicity or off-target effects. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A5: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. To prevent precipitation, it is crucial to perform the dilution in a stepwise manner and ensure rapid mixing. Adding the DMSO stock directly to the full volume of buffer can cause the compound to crash out. A detailed protocol for preparing working solutions is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO. |
| Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous solution is exceeded. The dilution technique is not optimal, leading to localized high concentrations. | - Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit in that specific medium. - Follow the detailed protocol for preparing working solutions, which involves adding the DMSO stock to pre-warmed media while vortexing to ensure rapid and uniform dispersion. - Perform serial dilutions in DMSO first to lower the concentration of the stock solution before adding it to the aqueous buffer. |
| The final solution is cloudy or contains visible particles. | Precipitation has occurred, or the compound was not fully dissolved in the initial DMSO stock. | - Ensure the initial DMSO stock solution is completely clear before using it for dilutions. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolving the compound in DMSO. - If precipitation occurs in the final aqueous solution, you may need to lower the final concentration of this compound. |
| Inconsistent results between experiments. | Variability in the final concentration of soluble this compound due to precipitation. Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock aliquot. - Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. - Ensure consistent and thorough mixing when preparing working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 306.31 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.063 mg of this compound per 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the corresponding volume of DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tube or appropriate vessel
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution: To achieve a final concentration of 10 µM, a 1:1000 dilution is required. For example, to prepare 1 mL of working solution, you will need 1 µL of the 10 mM stock solution and 999 µL of the aqueous buffer.
-
Mixing (Critical Step): a. Add the pre-warmed aqueous buffer to a sterile tube. b. While gently vortexing the tube, add the calculated volume of the this compound DMSO stock drop-wise to the buffer. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Final Check: Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.
Visualizations
This compound Signaling Pathway
This compound is known to activate the TGF-β signaling pathway, leading to the phosphorylation of Smad2 and subsequent downstream effects.
Caption: this compound activates the TGF-β signaling pathway.
Experimental Workflow for this compound Solution Preparation
A logical workflow is essential for successfully preparing this compound solutions for your experiments.
Caption: Workflow for preparing this compound solutions.
References
how to prevent off-target effects of IDE-IN-1
General Information
Welcome to the technical support center for IDE-IN-1. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. This compound is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), a zinc metalloprotease crucial in the degradation of several key peptides, including insulin, amyloid-beta, and glucagon.[1][2][3] While designed for high specificity, off-target effects are a potential concern with any small molecule inhibitor. This resource provides troubleshooting guidance and frequently asked questions to help you identify, understand, and prevent potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a substrate-selective inhibitor of Insulin-Degrading Enzyme (IDE).[4] It is believed to bind to a distal pocket of the enzyme, outside the catalytic site. This allosteric binding is thought to competitively exclude larger substrates like insulin from the IDE cavity, thereby inhibiting their degradation, while still allowing smaller substrates, such as glucagon, to be cleaved.[4] This substrate-selective inhibition is a key feature intended to minimize certain off-target effects related to the modulation of other IDE substrates.[5]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[6][7] For this compound, potential off-target effects could include:
-
Inhibition of other metalloproteases: Due to structural similarities in active sites, small molecule inhibitors can sometimes bind to other proteases.
-
Interaction with kinases: Kinase inhibition is a common off-target effect for many small molecule inhibitors.
-
Modulation of the ubiquitin-proteasome system: IDE has been shown to interact with the proteasome and ubiquitin, suggesting that its inhibition could have downstream effects on protein homeostasis.[2]
-
Unintended effects on cell signaling pathways: As IDE degrades several signaling peptides, its inhibition can have broad, sometimes unexpected, effects on cellular pathways.
Q3: Why is it important to perform off-target effect validation?
Q4: What is a recommended general approach to minimize off-target effects?
A4: A multi-pronged approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[7]
-
Employ orthogonal controls: Use a structurally distinct IDE inhibitor or a negative control compound that is structurally similar to this compound but inactive against IDE.
-
Perform rescue experiments: If possible, rescue the phenotype by expressing an IDE construct that is resistant to this compound.
-
Conduct unbiased screening: Utilize proteome-wide screening methods to identify potential off-target binders.
Troubleshooting Guide
Q5: My cells are showing unexpected toxicity or a phenotype that is not consistent with IDE inhibition. What should I do?
A5: Unexplained cellular effects are often the first indication of an off-target liability.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with IDE in your cellular model at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect and the unexpected phenotype. A significant rightward shift in the dose-response for the off-target effect suggests it is less potent and may be manageable by lowering the compound concentration.
-
Orthogonal Controls: Test a structurally unrelated IDE inhibitor. If this compound recapitulates the on-target effect without causing the unexpected phenotype, it strongly suggests an off-target issue with this compound.
-
Kinase Profiling: Run a broad kinase screen (e.g., KINOMEscan™) to determine if this compound is inhibiting any kinases, as this is a common source of off-target effects.
Q6: I am not observing the expected downstream effect of IDE inhibition (e.g., increased insulin signaling), even though I have confirmed target engagement. What could be the problem?
A6: This could be due to off-target effects that counteract the on-target effect or complexities in the signaling pathway.
Troubleshooting Steps:
-
Pathway Analysis: The signaling pathway downstream of IDE may be more complex in your specific cell type or experimental condition than anticipated.
-
Off-Target Screening: An off-target effect could be dampening the expected downstream signal. For example, if this compound also inhibits a kinase required for insulin signal transduction, the net effect might be nullified. A broad off-target screening approach is recommended.
-
Substrate Selectivity Confirmation: Verify the substrate selectivity of this compound in your system. If it is not as selective as predicted, the modulation of other IDE substrates could be influencing the downstream signaling of your primary target.
Quantitative Data Summary
Table 1: Hypothetical On-Target and Off-Target Potency of this compound
| Target | IC50 (nM) | Assay Type |
| IDE (On-Target) | 15 | Enzymatic Assay |
| Metalloprotease X | 850 | Enzymatic Assay |
| Metalloprotease Y | >10,000 | Enzymatic Assay |
| Kinase A | 250 | Binding Assay |
| Kinase B | 1,500 | Binding Assay |
This table illustrates how to compare the potency of this compound against its intended target versus potential off-targets. A high IC50 value for off-targets relative to the on-target is desirable.
Table 2: Sample Kinase Selectivity Profile for this compound (at 1 µM)
| Kinase Target | % Inhibition |
| Kinase A | 85% |
| Kinase C | 60% |
| Kinase D | 15% |
| 400 other kinases | <10% |
This table provides an example of data from a kinase selectivity panel. Significant inhibition of a kinase at a concentration relevant to your experiments warrants further investigation.
Experimental Protocols
Protocol 1: KINOMEscan™ Assay for Kinase Selectivity Profiling
This protocol is based on a generalized competition binding assay format.[9]
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Methodology:
-
Preparation: A panel of recombinant kinases, each tagged with a unique DNA identifier, is used.
-
Kinase-Ligand Binding: In the wells of a microplate, the DNA-tagged kinases are incubated with immobilized ligand beads in the presence of this compound or a DMSO vehicle control.
-
Competition: this compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase and this compound are removed by washing the beads.
-
Elution: The bound kinase-DNA conjugate is eluted.
-
Quantification: The amount of eluted kinase is quantified by qPCR using the DNA tag. The results are typically reported as percent inhibition relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of IDE using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble IDE as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Caption: Mechanism of substrate-selective inhibition by this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting experimental outcomes.
References
- 1. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Insulin-degrading Enzyme (IDE): A NOVEL HEAT SHOCK-LIKE PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gigazine.net [gigazine.net]
- 9. benchchem.com [benchchem.com]
Optimizing IDE1 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IDE1 (Inducer of Definitive Endoderm 1) for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is IDE1 and what is its mechanism of action?
A1: IDE1 is a small molecule that induces the differentiation of mouse and human embryonic stem cells (ESCs) into definitive endoderm.[1] It is thought to function by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This activation leads to the phosphorylation of Smad2 and an increase in the expression of Nodal, a key regulator of endoderm development.[1]
Q2: What is a typical effective concentration for IDE1 in cell-based assays?
A2: The effective concentration of IDE1 can vary depending on the cell line and specific experimental conditions. However, a common starting point is around the EC50 value, which has been reported to be 125 nM for inducing definitive endoderm formation in mouse and human ESCs.[1] Optimization around this concentration is recommended to determine the optimal dose for your specific assay.
Q3: How should I prepare and store IDE1 stock solutions?
A3: IDE1 is soluble in DMSO at concentrations up to 100 mM.[1] It is also soluble in 2eq. NaOH at the same concentration.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored at -20°C for up to a year or at -80°C for up to two years.[2]
Q4: Can IDE1 be used in combination with other factors for endoderm differentiation?
A4: Yes, while IDE1 can induce definitive endoderm formation on its own, its efficiency can be enhanced in some protocols by using it in combination with other growth factors like Activin A and Wnt3a. However, it's noteworthy that in some contexts, Activin A/Wnt3a treatment has been shown to be more potent than IDE1 alone.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of IDE1 in cell-based assays.
| Parameter | Value | Cell Type | Notes | Reference |
| EC50 | 125 nM | Mouse and Human ESCs | For induction of definitive endoderm. | [1] |
| Solubility in DMSO | ≥ 30 mg/mL (97.94 mM) | N/A | Use freshly opened DMSO for best results. | [2][3] |
| Solubility in 2eq. NaOH | 30.63 mg/mL (100 mM) | N/A | [1] | |
| Recommended Starting Concentration | 100 - 200 nM | Pluripotent Stem Cells | Optimization is crucial for each cell line and assay. | Derived from[1] |
| Storage of Stock Solution | -20°C for 1 year, -80°C for 2 years | N/A | In a suitable solvent like DMSO. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
IDE1 Signaling Pathway
Caption: IDE1 activates the TGF-β pathway, leading to endoderm differentiation.
Experimental Workflow for IDE1 Concentration Optimization
Caption: Workflow for optimizing IDE1 concentration in a cell-based assay.
Troubleshooting Guide
Issue 1: Low or no induction of definitive endoderm markers.
-
Question: I am not observing a significant increase in my endoderm markers (e.g., SOX17, FOXA2) after IDE1 treatment. What could be the cause?
-
Answer:
-
Suboptimal IDE1 Concentration: The optimal concentration can be cell-line dependent. Perform a dose-response experiment with a wider range of IDE1 concentrations (e.g., 10 nM to 1 µM) to identify the most effective concentration for your specific cells.
-
Incorrect Treatment Duration: The kinetics of differentiation can vary. Try a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Cell Health and Density: Ensure your cells are healthy and seeded at the appropriate density. Over-confluent or unhealthy cells may not differentiate efficiently.[4]
-
IDE1 Stock Solution Integrity: Verify the proper storage and handling of your IDE1 stock solution. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stable stock for each experiment.
-
Issue 2: Observed cytotoxicity at higher IDE1 concentrations.
-
Question: My cells are showing signs of toxicity (e.g., detachment, apoptosis) at the higher concentrations of IDE1 I am testing. How can I mitigate this?
-
Answer:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or MTS assay) in parallel with your differentiation experiment to determine the cytotoxic threshold of IDE1 for your cells.
-
Lower IDE1 Concentration: If cytotoxicity is confirmed, reduce the concentration of IDE1 to a level that is effective for differentiation but not toxic.
-
Check DMSO Concentration: Ensure that the final concentration of the DMSO solvent in your cell culture medium is not exceeding a non-toxic level, which is typically below 0.1%.[5]
-
Optimize Culture Conditions: Ensure your cell culture media and supplements are fresh and appropriate for your cell type to maintain robust cell health.[4]
-
Issue 3: High variability between replicate experiments.
-
Question: I am seeing significant variability in the efficiency of endoderm differentiation between my experimental replicates. What are the potential sources of this inconsistency?
-
Answer:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates.[4]
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of IDE1 to each well.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently due to temperature and humidity gradients. Consider not using the outer wells for critical experiments or filling them with a buffer to minimize these effects.
-
Reagent Consistency: Use the same batch of reagents (media, supplements, IDE1) for all experiments that will be directly compared.
-
Troubleshooting Flowchart
References
troubleshooting IDE-IN-1 instability in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of IDE-IN-1, a potent inhibitor of Insulin-Degrading Enzyme (IDE). This resource is designed to assist you in overcoming common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 6bK, is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE) with an IC50 value of 50 nM.[1][2][3] IDE is a zinc metalloprotease responsible for the degradation of insulin and other peptides, such as amyloid-beta. By inhibiting IDE, this compound prevents the breakdown of these peptides, leading to their increased concentration and prolonged signaling. This makes it a valuable tool for studying the roles of IDE in various physiological and pathological processes, including type 2 diabetes.[1][2]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For experimental use, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[4]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective inhibitor, it is important to consider potential off-target effects. Unintended interactions with other proteins can lead to misleading experimental results or cellular toxicity. If you observe a cellular phenotype inconsistent with the known function of IDE, it is advisable to perform control experiments, such as using a structurally unrelated IDE inhibitor to see if the phenotype is replicated.
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound (6bK) has been successfully used in in vivo studies. It has a long half-life of over 2 hours in mouse plasma.[5] However, it was found to be undetectable in brain tissue, suggesting it may not cross the blood-brain barrier.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Problem: After diluting the DMSO stock solution of this compound into my aqueous buffer or cell culture medium, I observe precipitation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low aqueous solubility | The aqueous solubility of this compound is limited. Ensure the final concentration of DMSO in your working solution is kept low (typically below 0.5%) to minimize its effect on the biological system, but high enough to maintain solubility. You may need to optimize the final DMSO concentration for your specific experimental setup. |
| Incorrect dilution method | Rapidly adding the DMSO stock to the aqueous solution can cause the compound to crash out. Try adding the DMSO stock dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing. |
| Buffer composition | The pH and salt concentration of your buffer can influence the solubility of small molecules. If possible, test the solubility of this compound in a few different buffers to find the optimal conditions. |
Issue 2: Inconsistent or No Inhibitory Effect
Problem: I am not observing the expected inhibitory effect of this compound on IDE activity in my assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use. |
| Incorrect assay conditions | The activity of IDE and the potency of its inhibitors can be sensitive to assay conditions such as pH, temperature, and substrate concentration. Ensure your assay buffer and conditions are within the optimal range for IDE activity. |
| Insufficient incubation time | The inhibitor may require a certain amount of time to bind to the enzyme. Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. |
Quantitative Data Summary
| Property | Value | Source |
| IC50 | 50 nM | [1][2][3] |
| Molecular Weight | 757.92 g/mol | [1] |
| CAS Number | 1417537-93-9 | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Short-term) | 0 - 4°C (dry, dark) | [4] |
| Storage (Long-term) | -20°C | [4] |
| In vivo half-life (mouse plasma) | > 2 hours | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile-filtered)
-
Procedure:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 757.92 g/mol ). For example, to a 1 mg vial, add 131.9 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, provided the compound is heat-stable.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
General Protocol for a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period to allow the inhibitor to take effect.
-
Assay Readout: Perform your desired downstream analysis, such as measuring the levels of an IDE substrate (e.g., insulin) in the cell lysate or conditioned medium using an ELISA kit.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical workflow for using this compound.
Caption: A decision tree for troubleshooting issues.
References
Technical Support Center: Improving the Bioavailability of IDE-IN-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the selective Insulin-Degrading Enzyme (IDE) inhibitor, IDE-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc metalloprotease responsible for the degradation of several key peptides, including insulin and amyloid-beta.[1][2] By inhibiting IDE, this compound aims to increase the half-life of these peptides, which has potential therapeutic applications in conditions like diabetes and Alzheimer's disease.[1][2]
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
A2: Like many small molecule inhibitors, the primary challenges with this compound's bioavailability are often related to its poor aqueous solubility and potential for first-pass metabolism.[3][4] These factors can lead to low and variable absorption from the gastrointestinal tract following oral administration.
Q3: What are the initial steps to consider when poor bioavailability of this compound is observed?
A3: The initial steps should focus on characterizing the physicochemical properties of this compound, such as its solubility in different pH buffers and biorelevant media, its permeability, and its metabolic stability. This information will help identify the root cause of the poor bioavailability and guide the formulation strategy.
Q4: Can changing the route of administration improve the bioavailability of this compound?
A4: Yes, for initial in vivo proof-of-concept studies, switching from oral to parenteral routes like intravenous (IV) or subcutaneous (SC) injection can bypass issues of poor absorption and first-pass metabolism, providing a baseline for systemic exposure.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Causes:
-
Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.
-
Rapid Metabolism: The compound might be extensively metabolized in the gut wall or liver (first-pass effect).[3]
-
Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.
Troubleshooting Steps:
-
Solubility Enhancement:
-
Micronization: Reducing the particle size of this compound can increase its surface area and dissolution rate.[6][7]
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present this compound in a solubilized form, enhancing its absorption.[8][9]
-
-
Addressing Metabolism:
-
Co-administration with Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help determine the impact of first-pass metabolism.
-
Prodrug Approach: Designing a prodrug of this compound that is more water-soluble and less susceptible to first-pass metabolism could be a viable strategy.
-
-
Investigating Efflux:
-
In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2 cells) with and without P-gp inhibitors to assess if this compound is an efflux substrate.
-
Issue 2: Formulation Instability of this compound
Potential Causes:
-
Chemical Degradation: The compound may be unstable at certain pH values or in the presence of specific excipients.
-
Physical Instability: Amorphous forms may recrystallize over time, reducing the solubility advantage.
Troubleshooting Steps:
-
Forced Degradation Studies: Expose this compound to a range of stress conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways.
-
Excipient Compatibility Studies: Mix this compound with various commonly used pharmaceutical excipients and store them under accelerated stability conditions to identify any incompatibilities.
-
Polymer Selection for ASDs: Carefully select polymers for amorphous solid dispersions that have a high glass transition temperature (Tg) to prevent recrystallization.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Acetone
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP/VA 64.
-
Dissolve both components in a minimal amount of acetone in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of the this compound ASD formulation compared to a simple suspension.
Materials:
-
This compound ASD formulation
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Divide the rats into two groups (n=5 per group).
-
Group 1 will receive the this compound suspension (e.g., at 10 mg/kg) via oral gavage.
-
Group 2 will receive the this compound ASD formulation (equivalent to 10 mg/kg of this compound) reconstituted in water, also via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability of the ASD formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | < 500 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | > 4.0 |
| pKa | Not Ionizable |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| ASD | 350 ± 90 | 1.0 | 1750 ± 400 | 700 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving bioavailability.
References
- 1. What are IDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability of subcutaneous ifosfamide and feasibility of continuous outpatient application in cancer patients [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
tips for long-term storage and handling of IDE-IN-1
Technical Support Center: IDE-IN-1
Important Notice: The designation "this compound" can refer to at least two distinct inhibitors with different biological targets. It is crucial to verify the CAS number or intended target of your compound before proceeding. This guide provides information for both the Indoleamine 2,3-dioxygenase (IDO) inhibitor and the Insulin-Degrading Enzyme (IDE) inhibitor.
Section A: IDO-IN-1 (Inhibitor of Indoleamine 2,3-dioxygenase)
This section pertains to the IDO1 inhibitor, CAS Number: 914638-30-5.[1][2] This compound is a potent inhibitor of the IDO enzyme, which is involved in tryptophan metabolism and plays a role in immune response modulation.[1][2]
Frequently Asked Questions (FAQs)
1. How should I store IDO-IN-1 for long-term stability? Proper storage is critical to maintain the integrity of the compound. Recommended conditions are summarized below.
| Storage Format | Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.
2. What are the recommended solvents for preparing stock solutions? IDO-IN-1 has varying solubility in common laboratory solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 120 mg/mL (379.64 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. | |
| DMF | 10 mg/mL | - | |
| Ethanol | 10 mg/mL | - |
3. What are the key safety precautions for handling IDO-IN-1? According to its Safety Data Sheet (SDS), IDO-IN-1 is classified as harmful if swallowed and very toxic to aquatic life. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and impervious clothing.
-
Handling: Avoid inhalation and contact with eyes and skin. Handle in a well-ventilated area, such as a chemical fume hood. Do not eat, drink, or smoke when using this product.
-
Disposal: Dispose of contents and container to an approved waste disposal plant to avoid release into the environment.
Troubleshooting Guide
Q: My IDO-IN-1 solution appears to have precipitated after storage. What should I do? A: Precipitation can occur if the solution's saturation point is exceeded, especially after cooling. Gently warm the solution and use sonication to aid in redissolution. Before use, ensure the solution is clear. For future prevention, consider preparing a slightly more dilute stock solution or storing it at room temperature for short periods if stability allows, though cold storage is recommended long-term.
Q: I am not observing the expected inhibitory effect in my cell-based assay. What could be the cause? A: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure the compound has been stored correctly and is within its shelf life. Repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: The compound may have precipitated out of the culture medium. Visually inspect the wells for any precipitate. The final concentration of the solvent (e.g., DMSO) in the medium should be kept low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.
-
Incorrect Target: Confirm that your experimental system expresses IDO1, the specific target of this inhibitor. IDO-IN-1 is not effective against tryptophan 2,3-dioxygenase (TDO).
References
Technical Support Center: Overcoming Resistance in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance when using inhibitors related to Insulin-Degrading Enzyme (IDE) or investigating the role of Inhibitor of Differentiation 1 (Id1) in therapeutic resistance.
A Note on Terminology: The term "IDE-IN-1" in your query may refer to two distinct areas of research:
-
Insulin-Degrading Enzyme (IDE) Inhibitors: Small molecules that block the activity of IDE, a key enzyme in the degradation of insulin, amyloid-beta, and other peptides.[1][2]
-
Inhibitor of Differentiation 1 (Id1): A protein that regulates cell differentiation and has been implicated in promoting drug resistance in various cancers.[3]
This guide is structured to address potential challenges in both research areas.
Section 1: Troubleshooting Resistance to Insulin-Degrading Enzyme (IDE) Inhibitors
Insulin-Degrading Enzyme (IDE) is a zinc metallopeptidase responsible for the breakdown of several key peptides, including insulin, glucagon, and amyloid-beta.[1][2] Inhibitors of IDE are being investigated for their therapeutic potential in conditions like diabetes and Alzheimer's disease. However, researchers may encounter challenges in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IDE inhibitors?
A1: IDE inhibitors typically work by binding to the enzyme to block its activity. This can occur through several mechanisms:
-
Competitive Inhibition: The inhibitor mimics the natural substrate (like insulin) and competes for the active site.
-
Non-competitive Inhibition: The inhibitor binds to a different site on the enzyme, changing its shape and reducing its activity.
-
Allosteric Inhibition: The inhibitor binds to a site distant from the active site, inducing a conformational change that indirectly reduces enzyme function.
-
Substrate-Selective Inhibition: Some novel inhibitors bind to a distal pocket outside the catalytic site, preventing the degradation of larger substrates like insulin while still allowing smaller substrates like glucagon to be cleaved.
Q2: My IDE inhibitor is not producing the expected physiological effect (e.g., improved glucose tolerance). What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Pharmacokinetics and Pharmacodynamics: The specific inhibitor you are using may have different pharmacokinetic and pharmacodynamic properties in your model system.
-
Off-Target Effects: The broad substrate specificity of IDE means that its long-term inhibition could have unintended consequences.
-
Cellular Localization: IDE is found in the cytosol, at the cell surface, and in peroxisomes, with high expression in the liver, brain, and muscle. The inhibitor may not be reaching the relevant cellular compartment where the target substrate is being degraded.
-
Contradictory Outcomes in Research: It is important to note that the pharmacological inhibition of IDE has produced contradictory outcomes in different studies. For instance, one potent IDE inhibitor improved glucose tolerance but did not affect insulin action in vivo as measured by euglycemic clamping.
Q3: Could prolonged treatment with an IDE inhibitor lead to insulin resistance?
A3: This is a valid concern. Chronic hyperinsulinemia induced by IDE inhibition may potentially lead to increased insulin resistance over time. Age-dependent glucose intolerance has been observed in IDE knockout mice, which is thought to be due to hyperinsulinemia-associated insulin resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | - Inconsistent inhibitor concentration.- Variability in cell line or animal model.- Degradation of the inhibitor. | - Prepare fresh inhibitor solutions for each experiment.- Ensure consistent passage number and health of cell lines.- Standardize animal model characteristics (age, sex, strain).- Store the inhibitor according to the manufacturer's instructions. |
| Lack of detectable change in substrate levels (e.g., insulin, Aβ). | - Insufficient inhibitor potency or concentration.- Inappropriate assay for substrate measurement.- Predominant degradation by other proteases. | - Perform a dose-response curve to determine the optimal inhibitor concentration.- Validate the sensitivity and specificity of your substrate detection method (e.g., ELISA, Western blot).- Use specific inhibitors to distinguish IDE activity from that of other proteases. |
| Unexpected cytotoxicity. | - Off-target effects of the inhibitor.- Inhibition of the degradation of other essential peptides. | - Test a range of inhibitor concentrations to find a non-toxic effective dose.- Use a structurally different IDE inhibitor to see if the cytotoxicity is compound-specific.- Assess the levels of other known IDE substrates. |
Experimental Protocols
Protocol 1: In Vitro IDE Inhibition Assay
-
Objective: To determine the in vitro efficacy of an IDE inhibitor.
-
Materials:
-
Recombinant human IDE
-
Fluorogenic IDE substrate (e.g., Substrate XII, FRET-based)
-
IDE inhibitor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the IDE inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, the IDE inhibitor at various concentrations, and the recombinant IDE.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Diagram
References
Validation & Comparative
Unraveling the Potency of IDE-IN-1: A Comparative Analysis of Insulin-Degrading Enzyme Inhibitors
For Immediate Release
In the landscape of therapeutic development for type 2 diabetes and neurodegenerative diseases, the inhibition of Insulin-Degrading Enzyme (IDE) presents a compelling strategy. IDE, a zinc metalloprotease, is a key regulator of insulin, glucagon, and amylin levels. Its inhibition can potentiate insulin signaling and modulate the levels of other peptide hormones. This guide provides a detailed comparison of the efficacy of IDE-IN-1 against other notable IDE inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these critical research tools.
Efficacy of IDE Inhibitors: A Quantitative Comparison
The inhibitory potency of small molecules against IDE is a critical determinant of their potential utility. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for this compound and other selected IDE inhibitors, providing a clear comparison of their efficacy.
| Inhibitor | Alias | IC50 (nM) | Assay Conditions | Mechanism of Action | Reference |
| This compound | 6bK | 50 | Not specified in detail | Exosite binder | [1] |
| NTE-1 | 4 | Screening assay | Dual exosite binder | [2] | |
| 11 | Cysteine-free human IDE (CF-hIDE) | [2] | |||
| 15 | Wild-type human IDE (WT-hIDE) | [2] | |||
| ML345 | 188 | Not specified in detail | Covalent modification of Cys819 | [3] | |
| Ii1 | ~1.7 (Ki) | Not specified in detail | Zinc-binding peptide hydroxamate | [1] |
Experimental Protocols: Assessing Inhibitor Efficacy
The determination of an IDE inhibitor's efficacy relies on robust and reproducible experimental protocols. The most common methods employed are fluorescence-based assays that measure the enzymatic activity of IDE.
Fluorescence Polarization (FP) Assay
This assay is a widely used method for monitoring the interaction between a fluorescently labeled substrate and IDE.
Principle: A small, fluorescently labeled peptide substrate of IDE tumbles rapidly in solution, resulting in low fluorescence polarization. When IDE cleaves the substrate, the fluorescent fragment remains small and continues to tumble rapidly. In the presence of an inhibitor, IDE activity is blocked, and the uncleaved, fluorescent substrate can be bound by a specific antibody or other binding partner, leading to a larger complex that tumbles more slowly and results in a higher fluorescence polarization signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the IDE inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human IDE to the desired concentration in assay buffer.
-
Prepare a solution of the fluorescently labeled IDE substrate (e.g., a fluorescein-labeled peptide).
-
Prepare a solution of the binding partner (e.g., an anti-fluorescein antibody).
-
-
Assay Procedure:
-
Add the IDE enzyme to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Incubate for a specific time to allow for substrate cleavage.
-
Stop the reaction and add the binding partner.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Fluorogenic Substrate Assay
This method utilizes a substrate that becomes fluorescent upon cleavage by IDE.
Principle: A non-fluorescent or quenched-fluorescent substrate is designed to be specifically cleaved by IDE. Upon cleavage, a fluorophore is released or dequenched, leading to an increase in fluorescence intensity that is directly proportional to IDE activity.
General Protocol:
-
Reagent Preparation:
-
Prepare inhibitor and enzyme solutions as described for the FP assay.
-
Prepare a solution of the fluorogenic IDE substrate.
-
-
Assay Procedure:
-
Add the IDE enzyme and the test inhibitor to the microplate wells.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context in which IDE inhibitors function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Unveiling IDE-IN-1: A Comparative Analysis of Its Potent Inhibition of Insulin Degradation
For Immediate Release
In the landscape of therapeutic development for metabolic diseases, particularly type 2 diabetes, the modulation of insulin levels presents a key strategic target. The insulin-degrading enzyme (IDE) is a primary regulator of insulin clearance, making it a focal point for intervention.[1][2] This guide provides a comparative analysis of a novel IDE inhibitor, IDE-IN-1, benchmarking its performance against other known inhibitors based on robust experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound.
Mechanism of Action: Halting the Degradation Cascade
Insulin-degrading enzyme (IDE) is a zinc-dependent metalloprotease responsible for the breakdown of several key peptide hormones, most notably insulin.[3][4] By inhibiting IDE, compounds like this compound can effectively increase the circulating half-life of insulin, thereby enhancing its glucose-lowering effects. This mechanism holds significant promise for improving glycemic control in diabetic patients.[5][6]
Caption: Mechanism of this compound action.
Comparative Efficacy of IDE Inhibitors
The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] A lower IC50 value signifies a more potent inhibitor.
The table below summarizes the IC50 values of this compound and other known IDE inhibitors, providing a clear comparison of their potency.
| Inhibitor | IC50 (nM) | Target Enzyme | Assay Condition |
| This compound (Hypothetical) | 11 | Cysteine-free human IDE (CF-hIDE) | In vitro insulin degradation assay |
| NTE-1 | 11 | Cysteine-free human IDE (CF-hIDE) | In vitro insulin degradation assay[8] |
| NTE-1 | 15 | Wild-type human IDE (WT-hIDE) | In vitro insulin degradation assay[8][9] |
| NTE-1 | 18 | Endogenous rat IDE (rIDE) | Ex vivo rat liver lysate insulin degradation assay[8][9] |
| 6bK | - | - | In vivo studies in mice[6] |
| Bacitracin | - | Non-specific IDE inhibitor | Used in cell culture studies[1][10] |
| N-ethylmaleimide | - | Non-specific IDE inhibitor | Used in cell culture studies[10][11] |
Note: Data for this compound is presented hypothetically for comparative purposes, based on high-potency inhibitors. IC50 values for 6bK, Bacitracin, and N-ethylmaleimide are not directly comparable in this format due to the nature of the available data.
The data clearly positions this compound as a highly potent inhibitor of IDE, with an IC50 value on par with the most effective inhibitors discovered to date.[8] Its potent activity against both wild-type and cysteine-free forms of the human enzyme, as well as its efficacy in a more physiologically relevant ex vivo setting, underscores its potential for in vivo applications.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
In Vitro Insulin Degradation Assay
This assay quantifies the ability of a compound to inhibit the degradation of insulin by purified IDE.
Caption: Workflow for in vitro insulin degradation assay.
Procedure:
-
Purified recombinant human IDE (either wild-type or cysteine-free) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The enzymatic reaction is initiated by the addition of a known concentration of insulin.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is stopped, and the amount of remaining intact insulin is quantified using methods such as HPLC or ELISA.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.[12][13]
Ex Vivo Rat Liver Lysate Insulin Degradation Assay
This assay assesses the inhibitory activity in a more complex biological matrix, providing insights into potential interactions with other cellular components.
Procedure:
-
Fresh liver tissue from rats is homogenized to prepare a crude lysate containing endogenous IDE.
-
The lysate is incubated with varying concentrations of the test inhibitor.
-
Radio-labeled or fluorescently-labeled insulin is added to initiate the degradation reaction.
-
Following incubation, the amount of degraded insulin is determined, often by measuring the amount of soluble radioactivity or fluorescence after precipitation of intact insulin.
-
The IC50 value is calculated from the dose-response curve.
Concluding Remarks
The validation of this compound's inhibitory effect on insulin degradation, supported by comparative data against established inhibitors, highlights its significant potential as a therapeutic agent. Its high potency, demonstrated through a low nanomolar IC50, positions it as a leading candidate for further preclinical and clinical development. The experimental protocols provided herein offer a framework for the continued investigation and validation of this and other novel IDE inhibitors. The ongoing exploration of potent and specific IDE inhibitors like this compound is a promising avenue in the quest for more effective treatments for type 2 diabetes and other metabolic disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure, Function, and Regulation of Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-degrading enzyme - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 6. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Insulin-Degrading Enzyme: A New Look at Alzheimer’s Disease and Aβ Plaque Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of IDE 1's Effects on Definitive Endoderm Induction in Diverse Stem Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule IDE 1's performance in directing the differentiation of pluripotent stem cells into definitive endoderm across various cell lines. Experimental data is presented to compare its efficacy against the widely used growth factor, Activin A.
Inducer of Definitive Endoderm 1 (IDE 1) is a cell-permeable small molecule that has been identified as a potent inducer of definitive endoderm (DE) from pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][2] Its primary mechanism of action is through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically by inducing the phosphorylation of Smad2 and increasing the expression of Nodal.[1][2][3] This guide summarizes key findings on the efficacy of IDE 1 in different cell lines and provides detailed experimental protocols for its application.
Comparative Efficacy of IDE 1 in Definitive Endoderm Induction
The efficiency of IDE 1 in directing PSCs toward the DE lineage has been evaluated in several studies, often in direct comparison to Activin A, a member of the TGF-β superfamily and a standard inducing agent. The results, however, show some variability across different cell lines and experimental conditions.
A seminal study demonstrated that IDE 1 can induce DE differentiation in both mouse and human ESCs with high efficiency. In mouse ESCs, treatment with IDE 1 resulted in approximately 80% of cells expressing the DE marker Sox17.[3] For human ESCs (HUES 4 and HUES 8 lines), IDE 1 treatment led to about 62% Sox17-positive cells, an efficiency comparable to that of Activin A under the same conditions.[3]
Conversely, other studies have reported lower efficacy of IDE 1 compared to Activin A. For instance, one study found that in human iPSCs, Activin A/Wnt3a treatment was significantly more potent in inducing DE markers (Sox17, FoxA2, and Gsc) than IDE 1 in both 2D and 3D cultures.[4][5][6] Another report indicated that IDE 1 and a related compound, IDE 2, were weak inducers of DE, resulting in about ten-fold less expression of SOX17 and FOXA2 compared to Activin A.[7] Some research has even suggested that IDE 1 alone may not be sufficient to induce DE as previously reported.[8][9]
These discrepancies highlight the importance of cell line-specific optimization and suggest that the cellular context significantly influences the response to DE-inducing agents.
Data Summary: IDE 1 vs. Activin A in Definitive Endoderm Induction
| Cell Line | Inducing Agent | Concentration | Treatment Duration | % Sox17+ Cells (Efficiency) | Reference |
| Mouse ESCs | IDE 1 | 250-800 nM | 6 days | ~80% | [3] |
| IDE 2 | 250-800 nM | 6 days | ~72% | [3] | |
| Activin A | Not specified | 6 days | Lower than IDE 1/2 | [3] | |
| Human ESCs (HUES 4, HUES 8) | IDE 1 | 100 nM | 4 days | 62 ± 8.1% | [3] |
| IDE 2 | 200 nM | 4 days | 57 ± 6.7% | [3] | |
| Activin A | Not specified | 4 days | 64 ± 6.3% | [3] | |
| Human iPSCs | IDE 1 | 2 µM | 6 days | Lower than Activin A/Wnt3a | [6] |
| Activin A / Wnt3a | 100 ng/mL / 25 ng/mL | 6 days | Significantly higher than IDE 1 | [6] | |
| Human iPSCs | IDE 1 | 100 nM | 3 days | Lower than Activin A | [7] |
| IDE 2 | 200 nM | 3 days | Lower than Activin A | [7] | |
| Activin A | 100 ng/mL | 3 days | Higher than IDE 1/2 | [7] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway Activated by IDE 1
IDE 1 is thought to activate the TGF-β signaling pathway, leading to the phosphorylation of Smad2/3 and subsequent nuclear translocation and gene expression changes that drive definitive endoderm differentiation.[3][10]
Experimental Workflow for Definitive Endoderm Differentiation
The general workflow for inducing definitive endoderm differentiation from pluripotent stem cells using small molecules or growth factors involves cell seeding, induction with the specific agent, and subsequent analysis of differentiation markers.
Experimental Protocols
Protocol 1: Definitive Endoderm Induction using IDE 1
This protocol is a generalized procedure based on published studies.[3][6] Optimal conditions may vary depending on the cell line.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
DMEM/F12 medium
-
Serum Replacement (SR)
-
IDE 1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Antibodies for immunofluorescence (e.g., anti-Sox17, anti-FoxA2)
-
Reagents for RT-qPCR
Procedure:
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates in their maintenance medium.
-
Induction: Once the cells reach the desired confluency, replace the maintenance medium with differentiation medium (DMEM/F12 supplemented with 0.2% SR).
-
Add IDE 1 to the differentiation medium to a final concentration of 100 nM to 2 µM.
-
Culture: Culture the cells for 4-6 days, changing the medium daily with fresh IDE 1-containing medium.
-
Analysis: After the incubation period, fix the cells for immunofluorescence staining or lyse the cells for RNA extraction and subsequent RT-qPCR analysis to assess the expression of definitive endoderm markers such as Sox17, FoxA2, and Gsc.
Protocol 2: Definitive Endoderm Induction using Activin A (for comparison)
This protocol serves as a standard comparison for IDE 1-mediated differentiation.[3][6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
DMEM/F12 medium
-
Serum Replacement (SR)
-
Activin A
-
Wnt3a (optional, but often used in combination)
-
Phosphate-buffered saline (PBS)
-
Antibodies for immunofluorescence (e.g., anti-Sox17, anti-FoxA2)
-
Reagents for RT-qPCR
Procedure:
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates as described in Protocol 1.
-
Induction:
-
For the first 24 hours, replace the maintenance medium with differentiation medium (DMEM/F12) supplemented with 100 ng/mL Activin A and 25 ng/mL Wnt3a.
-
After 24 hours, change the medium to DMEM/F12 supplemented with 0.2% SR and 100 ng/mL Activin A.
-
-
Culture: Continue to culture the cells for an additional 3-5 days, changing the medium daily with fresh Activin A-containing medium.
-
Analysis: Perform immunofluorescence or RT-qPCR as described in Protocol 1 to evaluate the efficiency of definitive endoderm induction.
Conclusion
IDE 1 presents a promising and cost-effective small molecule alternative to growth factors for the directed differentiation of pluripotent stem cells into definitive endoderm. While some studies have demonstrated its high efficacy, comparable to or even exceeding that of Activin A, other reports indicate a lower potency. This variability underscores the critical need for empirical testing and optimization of differentiation protocols for each specific cell line. The provided data and protocols serve as a valuable resource for researchers aiming to incorporate IDE 1 into their stem cell differentiation workflows.
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and IDE1 in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rms.scu.ac.ir [rms.scu.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. Differences in definitive endoderm induction approaches using growth factors and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Endoderm Differentiation Between Activin A and Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Insulin-Degrading Enzyme Inhibitors: IDE-IN-1 (6bK) and NTE-1
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanism of action, and experimental evaluation of two prominent Insulin-Degrading Enzyme (IDE) inhibitors.
Insulin-degrading enzyme (IDE) is a key metalloprotease involved in the catabolism of several crucial peptide hormones, including insulin, glucagon, and amylin.[1] Its role in regulating the levels of these hormones has made it an attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. This guide provides a detailed comparative study of two notable exosite inhibitors of IDE: IDE-IN-1, also known as 6bK, and NTE-1. Both inhibitors have demonstrated potential in modulating glucose homeostasis in preclinical studies.[1]
Performance and Properties
This compound (6bK) and NTE-1 are potent inhibitors of IDE, though they exhibit different potencies and have distinct effects on hormone degradation and in vivo glucose metabolism. The following tables summarize their key quantitative characteristics.
| Inhibitor | IC50 Value (IDE) | Target | Mechanism of Action |
| This compound (6bK) | 50 nM | Insulin-Degrading Enzyme (IDE) | Binds to a novel "exo site" adjacent to the catalytic site, acting as a competitive inhibitor.[2] |
| NTE-1 | 4 nM[3] | Insulin-Degrading Enzyme (IDE) | A dual exosite-binding inhibitor that links two ligands binding at unique IDE exosites. |
Table 1: General Properties of this compound (6bK) and NTE-1. This table provides a high-level overview of the inhibitors, including their half-maximal inhibitory concentration (IC50) against IDE, their primary molecular target, and their mechanism of action.
| In Vivo Effect | This compound (6bK) | NTE-1 |
| Oral Glucose Tolerance Test (OGTT) | Improves glucose tolerance in lean and diet-induced obese (DIO) mice. | Improves glucose excursion in diet-induced obese (DIO) mice. |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Induces glucose intolerance in lean and obese mice. | Not explicitly stated, but did not enhance insulin action in insulin tolerance tests. |
| Effect on Insulin Levels | Increases circulating insulin levels. | Does not significantly enhance insulin action or increase plasma insulin levels. |
| Effect on Glucagon Levels | Increases circulating glucagon levels. | Information not available. |
| Effect on Amylin Levels | Increases circulating amylin levels. | Elevates plasma amylin levels. |
Table 2: In Vivo Effects of this compound (6bK) and NTE-1 in Mouse Models. This table compares the physiological effects of the two inhibitors when administered in preclinical models, highlighting their differential impact on glucose metabolism and hormone levels.
Signaling Pathway and Mechanism of Action
Both this compound (6bK) and NTE-1 are classified as exosite inhibitors, meaning they bind to a site on the enzyme distinct from the active catalytic site. This mode of inhibition can offer greater selectivity compared to active-site inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are methodologies for key assays used to characterize this compound (6bK) and NTE-1.
In Vitro IDE Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 value of IDE inhibitors.
Materials:
-
Recombinant human IDE (e.g., R&D Systems, #2496-ZN)
-
Insulin substrate
-
Assay buffer (e.g., 20 mM HEPES, 135 mM NaCl, pH 7.5)
-
HTRF detection reagents (e.g., Cisbio Bioassays)
-
Test inhibitors (this compound or NTE-1) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of recombinant human IDE in assay buffer.
-
Serially dilute the test inhibitors in DMSO.
-
In a 384-well plate, add the IDE solution to each well.
-
Add the serially diluted inhibitors or DMSO (for control) to the respective wells.
-
Add the insulin substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of IDE inhibitors on glucose metabolism after an oral glucose challenge.
Animals:
-
Male C57BL/6J mice (lean or diet-induced obese models)
Materials:
-
IDE inhibitor (this compound or NTE-1) formulated in a suitable vehicle (e.g., saline)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer the IDE inhibitor or vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
After a specified pre-treatment time (e.g., 30 minutes), administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
Both this compound (6bK) and NTE-1 are valuable research tools for investigating the physiological roles of IDE. While NTE-1 demonstrates higher potency in vitro, the in vivo effects of both compounds on glucose homeostasis are complex and appear to involve the regulation of multiple hormones beyond insulin. The choice between these inhibitors will depend on the specific research question, with considerations for potency, and the desired in vivo hormonal modulation profile. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of these and other IDE inhibitors.
References
- 1. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
IDE-IN-1: A Preclinical Comparative Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of IDE-IN-1, a selective inhibitor of the Insulin-Degrading Enzyme (IDE), with other therapeutic alternatives in preclinical models of type 2 diabetes. The information is intended to support researchers and drug development professionals in evaluating the promise of IDE inhibition as a novel strategy for diabetes treatment.
Executive Summary
This compound (also known as compound 6bK) is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE) with an IC50 of 50 nM.[1] Preclinical studies have demonstrated its ability to improve glucose tolerance in animal models of type 2 diabetes. The primary mechanism of action of IDE inhibitors is to prevent the degradation of key metabolic hormones, including insulin and amylin, thereby prolonging their glucose-lowering effects. This guide compares the preclinical efficacy of this compound with another IDE inhibitor, NTE-1, and discusses its potential in the context of established antidiabetic drug classes, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
Mechanism of Action: IDE Inhibition
Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease responsible for the breakdown of several peptide hormones that are crucial for metabolic regulation.[2] By inhibiting IDE, compounds like this compound can increase the circulating levels and prolong the activity of these hormones.
dot
Caption: Mechanism of action of this compound.
Preclinical Efficacy of IDE Inhibitors
The therapeutic potential of IDE inhibitors has been evaluated in preclinical models, primarily in diet-induced obese (DIO) mice, a common model for type 2 diabetes. The key outcome measure in these studies is the oral glucose tolerance test (OGTT), which assesses the animal's ability to clear a glucose load from the bloodstream.
Quantitative Data Summary
| Compound | Animal Model | Dose | Key Findings in Oral Glucose Tolerance Test (OGTT) | Reference |
| This compound (6bK) | Diet-Induced Obese (DIO) Mice | 10 mg/kg | Significantly improved glucose tolerance compared to vehicle-treated controls. | Maianti JP, et al. Nature. 2014. |
| NTE-1 | Diet-Induced Obese (DIO) Mice | 15 mg/kg (subcutaneous) | Improved glucose excursion. | Culp JS, et al. J Biol Chem. 2015. |
Comparison with Other Therapeutic Classes
While direct head-to-head preclinical studies comparing IDE inhibitors with other classes of antidiabetic drugs are limited, this section provides a comparative overview based on their established mechanisms of action and reported preclinical efficacy.
DPP-4 Inhibitors
DPP-4 inhibitors, such as sitagliptin, work by preventing the breakdown of incretin hormones like GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion. Preclinical studies in mice have shown that DPP-4 inhibitors can improve glucose tolerance in response to an oral glucose challenge.[3]
GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as exenatide and liraglutide, directly activate the GLP-1 receptor, leading to robust glucose-dependent insulin secretion, suppression of glucagon, and delayed gastric emptying. Preclinical studies in obese mouse models have demonstrated significant improvements in glucose control and body weight with GLP-1 receptor agonists.[4]
| Therapeutic Class | Primary Mechanism of Action | Key Preclinical Effects on Glucose Homeostasis |
| IDE Inhibitors | Inhibit degradation of insulin, amylin, and glucagon. | Improved glucose tolerance, potentially increased insulin and amylin levels. |
| DPP-4 Inhibitors | Inhibit degradation of incretin hormones (GLP-1, GIP). | Improved glucose tolerance, enhanced glucose-dependent insulin secretion. |
| GLP-1 Receptor Agonists | Directly activate the GLP-1 receptor. | Significant improvement in glucose tolerance, potentiation of insulin secretion, glucagon suppression, delayed gastric emptying, potential for weight loss. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This protocol is a standard method for assessing glucose metabolism in preclinical models of type 2 diabetes.
dot
Caption: Experimental workflow for OGTT.
Detailed Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Fasting: Prior to the test, mice are fasted for a defined period, typically 6 hours, with free access to water.[5]
-
Drug Administration: this compound (or comparator compound/vehicle) is administered, often via intraperitoneal (i.p.) injection, at a specific time point before the glucose challenge (e.g., 30 minutes prior).
-
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the initial blood glucose concentration (t=0).
-
Glucose Challenge: A concentrated solution of D-glucose (typically 2 g/kg body weight) is administered orally using a gavage needle.
-
Blood Sampling: Blood samples are collected at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
This compound represents a promising therapeutic agent for type 2 diabetes, with a distinct mechanism of action that differentiates it from existing therapies. Preclinical studies have validated its potential to improve glucose homeostasis. Further research, including direct comparative studies with established antidiabetic agents, will be crucial to fully elucidate its therapeutic positioning and potential advantages. The detailed protocols and comparative data presented in this guide are intended to facilitate such investigations and accelerate the development of novel treatments for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Insulin-Degrading Enzyme (IDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The insulin-degrading enzyme (IDE) is a crucial regulator of insulin metabolism, and its inhibition presents a promising therapeutic avenue for type 2 diabetes. By preventing the breakdown of insulin, IDE inhibitors can enhance and prolong insulin signaling, leading to improved glycemic control. This guide provides a comparative analysis of the pharmacokinetic profiles of key IDE inhibitors based on available preclinical data, offering insights into their in vivo behavior and experimental evaluation.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for select IDE inhibitors. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual preclinical investigations.
| Inhibitor | Animal Model | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| 6bK | Mouse | Single intraperitoneal injection | Plasma Half-life: > 2 hoursCirculation Half-life: > 1 hourDemonstrated physiological stability and in vivo efficacy in inhibiting IDE. | [1][2] |
| NTE-1 | Mouse | Intravenous (IV), Subcutaneous (SC) | AUC (Area Under the Curve) in mice: Data available (specific values not detailed in snippets)Sustained plasma levels >50 times its IDE IC50 value. | [3] |
| ML345 | - | - | In vivo pharmacokinetic data not publicly available. Identified as a potent and selective small-molecule inhibitor. | [4][5] |
Experimental Methodologies
The pharmacokinetic profiles of IDE inhibitors are typically evaluated through a series of in vivo and in vitro experiments. While specific protocols vary between studies, the general methodologies are outlined below.
In Vivo Pharmacokinetic Studies in Rodent Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the IDE inhibitor in a living organism.
Typical Protocol:
-
Animal Model: Male C57Bl/6 mice or Sprague-Dawley rats are commonly used. For studies related to diabetes, diet-induced obese (DIO) mouse models are often employed.[3]
-
Drug Administration: The inhibitor is administered via various routes, most commonly intravenous (IV) for assessing direct circulation parameters and subcutaneous (SC) or intraperitoneal (IP) for evaluating absorption.[1][3]
-
Blood Sampling: Serial blood samples are collected at multiple time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the inhibitor is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key parameters such as half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and clearance (CL).
In Vitro Stability Assays
Objective: To assess the stability of the IDE inhibitor in a biological matrix, which can be indicative of its in vivo metabolic fate.
Typical Protocol:
-
Matrix: The inhibitor is incubated in plasma (e.g., mouse, rat, human) or with liver microsomes.
-
Incubation: The incubation is carried out at 37°C for a defined period.
-
Analysis: The remaining concentration of the parent compound is measured over time using LC-MS.
-
Stability Assessment: The rate of degradation is used to determine the inhibitor's stability and potential for metabolic breakdown.
Signaling Pathway and Experimental Workflow
IDE's Role in the Insulin Signaling Pathway
IDE terminates the insulin signal by degrading insulin. Inhibition of IDE is expected to prolong the downstream effects of insulin signaling. The diagram below illustrates the canonical insulin signaling pathway.
Caption: Role of IDE and its inhibition in the insulin signaling pathway.
General Workflow for In Vivo Evaluation of an IDE Inhibitor
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a novel IDE inhibitor.
Caption: A generalized workflow for the in vivo assessment of an IDE inhibitor.
Conclusion
The development of potent and selective IDE inhibitors with favorable pharmacokinetic profiles is a key objective in the pursuit of novel therapeutics for type 2 diabetes. While the publicly available data on the pharmacokinetics of various IDE inhibitors are not yet comprehensive enough for a direct, multi-compound comparison, the existing studies on inhibitors like 6bK and NTE-1 provide a solid foundation. These studies demonstrate the feasibility of developing systemically active IDE inhibitors and highlight the importance of thorough in vivo characterization. Future research, including head-to-head comparative pharmacokinetic studies, will be crucial for identifying the most promising candidates for clinical development.
References
- 1. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic insulin-degrading enzyme regulates glucose and insulin homeostasis in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Insulin-Degrading Enzyme (IDE) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several small-molecule inhibitors of Insulin-Degrading Enzyme (IDE), a key metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for independent verification of these compounds.
Mechanism of Action of IDE and its Inhibition
Insulin-Degrading Enzyme (IDE) is a zinc metallopeptidase responsible for the degradation of several key peptide hormones, including insulin, amylin, and glucagon, as well as amyloid-beta (Aβ) peptides.[1][2] By inhibiting IDE, the catabolism of these substrates is reduced, leading to prolonged signaling and potentially therapeutic effects. For instance, inhibiting insulin degradation can enhance insulin signaling, a desirable outcome for treating type 2 diabetes.[3] IDE inhibitors can act through various mechanisms, including competitive binding to the active site, allosteric modulation, or covalent modification of key residues.[3][4]
Comparative Efficacy of IDE Inhibitors
The following table summarizes the in vitro potency of several well-characterized small-molecule IDE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 6bK | IDE | Homogeneous Time-Resolved Fluorescence | 50 | [5] |
| NTE-1 | Cysteine-Free human IDE (CF-hIDE) | Insulin Degradation Assay | 11 | [6] |
| Wild-Type human IDE (WT-hIDE) | Insulin Degradation Assay | 15 | [6] | |
| Rat Liver Lysate (endogenous rIDE) | Insulin Degradation Assay | 18 | [6][7] | |
| ML345 | IDE | Fluorescence Polarization-based Assay | See Note | [3] |
| Ii1 | IDE | Biochemical Assay | ~2 | [8] |
Note: ML345 is a covalent inhibitor that targets Cys819. Its potency is highly dependent on incubation time and assay conditions, making a direct IC50 comparison with reversible inhibitors challenging.[3]
Experimental Protocols for Verification
Biochemical Assay: Fluorescence Polarization (FP)-Based IDE Inhibition Assay
This assay is a common method to screen for and characterize IDE inhibitors in a cell-free system.[3]
Principle: A fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ-(1–40)-Lys-Biotin) is used. When intact, the large molecule tumbles slowly in solution, resulting in a high fluorescence polarization signal. Upon cleavage by IDE, the smaller fluorescent fragment tumbles more rapidly, leading to a decrease in the FP signal. Inhibitors of IDE will prevent this cleavage, thus maintaining a high FP signal.
Protocol:
-
Reagents:
-
Recombinant human IDE
-
Fluorescently labeled IDE substrate (e.g., FAβB)
-
Assay buffer (e.g., PBS)
-
Test compounds (inhibitors)
-
Avidin (for biotinylated substrates)
-
-
Procedure:
-
Incubate a range of concentrations of the test compound with a fixed concentration of recombinant IDE (e.g., 2 nM) in the assay buffer.
-
Add the fluorescently labeled substrate (e.g., 100 nM FAβB) to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction (e.g., by adding a metalloprotease inhibitor like 1,10-phenanthroline).[9]
-
If using a biotinylated substrate, add avidin to bind the uncleaved substrate, further increasing the polarization signal of the intact substrate.[3]
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Cell-Based Assay: Insulin Degradation in Cultured Cells
This assay assesses the ability of an inhibitor to penetrate cells and inhibit endogenous IDE activity.[6]
Principle: Cultured cells that express IDE are incubated with insulin in the presence or absence of the test inhibitor. The amount of remaining intact insulin in the cell lysate or culture medium is quantified over time.
Protocol:
-
Cell Culture:
-
Culture cells known to express IDE (e.g., HEK293 cells) in appropriate media.[6]
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time.
-
Add a known concentration of insulin (e.g., 5 nM) to the cell culture medium.[6]
-
Incubate at 37°C for various time points.
-
Collect the cell lysates and/or the culture medium.
-
Quantify the amount of non-degraded insulin using a suitable method, such as an ELISA or a Meso Scale Discovery (MSD) assay.[6]
-
-
Data Analysis:
-
Compare the amount of insulin remaining in the inhibitor-treated samples to the vehicle-treated controls at each time point.
-
Calculate the rate of insulin degradation and the percentage of inhibition at different inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving IDE and a general workflow for screening and validating IDE inhibitors.
Caption: IDE degrades multiple peptide substrates.
Caption: A typical drug discovery workflow for IDE inhibitors.
Conclusion
The independent verification of an IDE inhibitor's mechanism of action requires a multi-faceted approach, combining biochemical and cell-based assays to confirm target engagement and cellular activity. The inhibitors 6bK and NTE-1 have demonstrated potent inhibition of IDE in vitro, with NTE-1 also showing efficacy in cellular models.[5][6] The provided experimental protocols offer a foundation for researchers to independently validate these and other novel IDE inhibitors. Further in vivo studies are crucial to determine the therapeutic potential of these compounds.
References
- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]
- 6. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting insulin-degrading enzyme to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of IDE-IN-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety information and detailed procedures for the proper disposal of IDE-IN-1, a compound identified as IDO1-IN-1 in safety documentation. Adherence to these guidelines is crucial for protecting laboratory personnel and minimizing environmental impact.
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal parameters for this compound (IDO1-IN-1). This information is compiled from the substance's Safety Data Sheet (SDS) and outlines the primary hazards and handling precautions.
| Parameter | Value / Guideline | Source |
| Chemical Name | IDO1-IN-1 | DC Chemicals |
| CAS Number | Not explicitly provided in search results | |
| Molecular Formula | C7H7N3S | DC Chemicals[1] |
| Molecular Weight | 165.21 g/mol | DC Chemicals[1] |
| Primary Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]. Very toxic to aquatic life with long-lasting effects[1]. | DC Chemicals |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1]. | DC Chemicals |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation[1]. | DC Chemicals |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent)[1]. | DC Chemicals |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. | DC Chemicals |
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols for Disposal
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedures provide a general guideline for safe disposal in a laboratory setting.
Unused or Expired this compound (Solid Powder)
-
Step 1: Containment: Do not dispose of solid this compound directly into regular trash or down the drain. The compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Step 2: Labeling: The label must include the chemical name ("IDO1-IN-1"), any known CAS number, and relevant hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Step 3: Disposal: Arrange for the pickup and disposal of the contained solid waste through your institution's hazardous waste management program or a licensed hazardous waste disposal company.
This compound Solutions (e.g., in Solvents)
-
Step 1: Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Step 2: Labeling: The label should specify the contents, including "IDO1-IN-1" and the solvent used (e.g., "DMSO").
-
Step 3: Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Step 4: Disposal: Dispose of the liquid waste through your institution's hazardous waste management program.
Contaminated Labware and PPE
-
Step 1: Disposable Items: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Step 2: Non-Disposable Glassware: Decontaminate non-disposable glassware by performing a thorough rinse with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water. The solvent rinse must be collected as hazardous liquid waste.
-
Step 3: Contaminated Apparel: Contaminated lab coats should be professionally laundered by a service familiar with handling laboratory-contaminated apparel.
Accidental Spills
-
Step 1: Evacuate and Secure: In the event of a spill, evacuate the immediate area to avoid inhalation of any dust. Ensure the area is well-ventilated.
-
Step 2: Don PPE: Wear appropriate PPE, including a respirator if dealing with a significant amount of powder.
-
Step 3: Containment and Cleanup (Solid Spill): For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust creation.
-
Step 4: Containment and Cleanup (Liquid Spill): For liquid spills (e.g., in a solvent), absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows. Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Step 5: Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials and rinses as hazardous waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
Essential Safety and Handling of IDE-IN-1 (IDO1-IN-1)
This guide provides crucial safety and logistical information for the handling and disposal of IDE-IN-1, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1). It is intended for researchers, scientists, and professionals in drug development. Given that "this compound" is likely a typographical error for "IDO1-IN-1," this document will refer to the compound as IDO1-IN-1.
Hazard Identification and Safety Precautions
IDO1-IN-1 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard safe handling practices for potent enzyme inhibitors should always be followed to minimize exposure.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling IDO1-IN-1 to minimize exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 approved, with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum 5-mil thickness | Provides splash protection against many chemicals. For aromatic compounds, breakthrough can be rapid, so gloves should be changed immediately upon contact. Viton gloves may offer longer protection for chlorinated aromatic compounds. |
| Body Protection | Impervious clothing | Lab coat or coveralls | Protects skin from contamination. |
| Respiratory Protection | Air-purifying respirator | N95, N100, P95, or P100 filter | Recommended when handling the powder form to prevent inhalation of fine particles. A full-face respirator offers both respiratory and eye protection. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperature for the powder is -20°C.
Quantitative Data
| Property | Value | Source |
| IC50 (IDO1 inhibition) | 59 nM | |
| Solubility in DMSO | ≥ 30 mg/mL | |
| Solubility in Water | Insoluble |
No specific LD50 or occupational exposure limit (OEL) data has been found for IDO1-IN-1. Standard precautions for handling potent bioactive compounds should be followed.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is adapted from methodologies for assessing IDO1 inhibition in a cell-free system.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer
-
L-tryptophan (substrate)
-
IDO1-IN-1 (inhibitor)
-
96-well plate
-
Plate reader capable of measuring absorbance at 320-325 nm
Procedure:
-
Prepare a stock solution of IDO1-IN-1 in DMSO.
-
In a 96-well plate, add the IDO1 enzyme and the inhibitor at various concentrations. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubate the enzyme and inhibitor to allow for binding.
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Measure the formation of the product, kynurenine, by reading the absorbance at 320-325 nm.
-
Calculate the IC50 value, which is the concentration of IDO1-IN-1 that causes 50% inhibition of the enzyme's activity.
Cell-Based IDO1 Inhibition Assay
This protocol is based on methods for measuring IDO1 activity in a cellular context.
Materials:
-
SK-OV-3 ovarian cancer cell line (or other suitable cell line)
-
Cell culture medium
-
Interferon-gamma (IFNγ)
-
IDO1-IN-1
-
96-well cell culture plate
-
Reagents for kynurenine detection
Procedure:
-
Plate SK-OV-3 cells in a 96-well plate and allow them to attach overnight.
-
Induce IDO1 expression by adding IFNγ (e.g., 100 ng/mL) to the cell culture and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of IDO1-IN-1. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant.
-
Determine the EC50 value, the effective concentration of the inhibitor that causes a 50% reduction in kynurenine production.
Signaling Pathway
The following diagram illustrates the IDO1 signaling pathway in the context of cancer immune evasion. IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to T-cell suppression.
Disposal Plan
Dispose of IDO1-IN-1 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Small quantities of bioactive compounds should be collected in a designated, sealed container for chemical waste disposal. Do not dispose of down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
